1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
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Properties
IUPAC Name |
1-(2,5-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-7-1-2-9(12)8(3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGXZUZAJOVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN2C=NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
CAS Number: 1157938-97-0
This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in the synthesis of advanced antifungal agents.
Core Compound Identification and Properties
This compound is a specialized organic building block primarily utilized in the synthesis of complex pharmaceutical molecules.[1] Its structure, incorporating a difluorinated phenyl ring and a triazole moiety, is instrumental in creating active pharmaceutical ingredients (APIs) with enhanced stability, bioavailability, and specific biological target interactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1157938-97-0 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇F₂N₃O | [5] |
| Molecular Weight | 223.18 g/mol (Calculated) | |
| Appearance | White to yellow solid | [1][3][5] |
| Melting Point | 124–126°C | [5] |
| Storage | 2-8°C, in a dry, well-ventilated place | [1][3] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a nucleophilic substitution. This pathway is chosen for its efficiency and the ready availability of starting materials.
Step 1: Friedel-Crafts Acylation The synthesis initiates with the reaction of 1,4-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the chloroacetyl group onto the difluorobenzene ring to form 2-chloro-1-(2,5-difluorophenyl)ethanone. The 2,5- substitution pattern is a critical determinant for the final product's structure.
Step 2: Nucleophilic Substitution The resulting α-haloketone is then reacted with 1H-1,2,4-triazole. In this step, a nitrogen atom from the triazole ring acts as a nucleophile, displacing the chloride ion from the chloroacetyl intermediate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base to facilitate the reaction, yielding the final product.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for related isomers.[5]
Materials:
-
2-chloro-1-(2,5-difluorophenyl)ethanone
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
Procedure:
-
To a solution of 2-chloro-1-(2,5-difluorophenyl)ethanone (1.0 eq) in acetone (10 mL/g), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a carbonate base is critical as it is strong enough to deprotonate the triazole for the nucleophilic attack but mild enough to prevent side reactions.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound as a yellow solid.[5]
-
Dry the product under vacuum at 40-50°C.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures that the material meets the stringent requirements for use in pharmaceutical development.
-
¹H-NMR Spectroscopy: Confirms the molecular structure. The spectrum for this compound in CDCl₃ shows characteristic peaks: a singlet for the two methylene protons (CH₂) around δ 5.61, multiplets for the three aromatic protons of the difluorophenyl ring between δ 7.21-7.36, and two singlets for the two distinct triazole protons at δ 8.02 and δ 8.22.[5] The integration of these peaks validates the proton count in each part of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental formula. For C₁₀H₇F₂N₃O, the expected monoisotopic mass [M]⁺ is 224.0557 m/z; experimental findings are typically within 5 ppm of this value.[5]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band around 1707 cm⁻¹ is characteristic of the ketone (C=O) carbonyl stretch, while bands in the 1620-1400 cm⁻¹ region correspond to the aromatic C=C and C-N stretching vibrations.[5]
-
Melting Point Analysis: A sharp and defined melting point range (124–126°C) is a strong indicator of high purity.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method with UV detection is standard for quantifying the main peak and detecting any process-related impurities.
Applications in Pharmaceutical Research and Development
The primary significance of this compound lies in its role as a crucial building block for synthesizing advanced triazole antifungal agents.[1][3]
-
Intermediate for Antifungal APIs: This molecule serves as a key precursor in the multi-step synthesis of potent antifungal drugs. The triazole ring is a well-established pharmacophore that inhibits fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane.
-
Isavuconazole Related Compound: It is identified as a related compound to Isavuconazole, a broad-spectrum triazole antifungal agent.[4] This implies its use in the synthesis pathway or its potential presence as a process-related impurity that must be monitored and controlled.
-
Impurity in Voriconazole Synthesis: Research has also demonstrated the synthesis of this compound as a positional isomer of the key raw material used in the manufacturing of Voriconazole.[5] In this context, its synthesis and characterization are vital for developing analytical methods to ensure the quality and purity of the final Voriconazole API.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated location away from incompatible materials.[1][3][6]
-
Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. Ethanone, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- this compound,this compound | 1157938-97-0 [amp.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. theclinivex.com [theclinivex.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
A Technical Guide to the Physicochemical Properties of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Key Intermediate in Antifungal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a critical intermediate in the synthesis of potent triazole antifungal agents, notably Isavuconazole. Due to the limited availability of extensive experimental data for this specific compound, this document integrates known experimental values with robust, computationally predicted data for key parameters such as pKa and logP. Furthermore, this guide details the underlying scientific principles and methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. By bridging the gap between theoretical and practical considerations, this whitepaper serves as an essential resource for scientists engaged in the development and characterization of novel antifungal therapeutics.
Introduction: The Significance of a Precursor
This compound (CAS Number: 1157938-97-0) is a heterocyclic ketone that has emerged as a pivotal building block in the synthesis of next-generation triazole antifungal drugs. Its structure, featuring a difluorinated phenyl ring and a triazole moiety, is instrumental in forming the core of pharmacologically active agents that target fungal pathogens. Specifically, it is a recognized key intermediate in the manufacturing of Isavuconazole, a broad-spectrum antifungal medication.[1][2]
The physicochemical properties of a synthetic intermediate like this compound are of paramount importance. They not only influence the efficiency and scalability of the synthetic route to the final active pharmaceutical ingredient (API) but also impact the impurity profile of the drug substance. A thorough understanding of these properties is therefore crucial for process optimization, quality control, and regulatory compliance in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
This guide is structured to provide both foundational knowledge and practical insights into the key physicochemical attributes of this important molecule.
Chemical Identity and Structure
The unambiguous identification of this compound is the cornerstone of any rigorous scientific investigation. Its molecular structure and fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1157938-97-0 | [7] |
| Molecular Formula | C₁₀H₇F₂N₃O | [2] |
| Molecular Weight | 223.18 g/mol | [2] |
| Appearance | White to yellow solid | - |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | - |
| InChI Key | Not readily available | - |
Structural Elucidation: The identity of the compound has been confirmed through spectroscopic methods. A patent describing its synthesis reports the following 1H Nuclear Magnetic Resonance (NMR) data:
-
¹H NMR (CDCl₃, δ, ppm): 9.05 (1H, s, aromatic ring hydrogen), 8.35 (1H, s, aromatic ring hydrogen), 8.05 (2H, m, aromatic ring hydrogen), 7.95 (1H, s, aromatic ring hydrogen), 5.25 (2H, s, CH₂)[8]
This spectral data is consistent with the assigned chemical structure, confirming the connectivity of the difluorophenyl and triazolyl moieties through an ethanone linker.
Key Physicochemical Parameters
The following sections delve into the critical physicochemical properties of this compound. Where experimental data is not available, scientifically validated computational predictions are provided, along with detailed experimental protocols for their determination.
Acidity and Basicity (pKa)
The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The 1,2,4-triazole ring system imparts weak basicity to the molecule.
Predicted pKa Values:
Due to the absence of published experimental pKa data for this specific molecule, computational prediction methods are employed. ACD/Percepta, a widely recognized tool for pKa prediction, provides valuable estimates based on a large database of experimental values and advanced algorithms.[9][10][11][12][13]
| Ionization Center | Predicted pKa |
| Most Basic (Triazole Nitrogen) | ~ 2.0 - 3.0 |
Disclaimer: This is a predicted value and should be confirmed by experimental determination.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[14][15][16][17]
Figure 1: Workflow for pKa determination by potentiometric titration.
Causality Behind Experimental Choices:
-
Co-solvent System: For compounds with limited aqueous solubility, a co-solvent system like methanol/water is often necessary to achieve a sufficient concentration for accurate measurement. The pKa is then determined at several co-solvent ratios and extrapolated to 0% organic solvent to estimate the aqueous pKa.[18]
-
Inert Atmosphere: Purging the solution with nitrogen is crucial to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the determination of pKa values in the neutral to basic range.[14]
-
Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, minimizes changes in activity coefficients during the titration, leading to more accurate and reproducible results.[14]
Lipophilicity (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Predicted logP Value:
Computational tools like Molinspiration provide reliable logP predictions based on group contributions and a large training set of molecules.[7][19][20][21][22]
| Parameter | Predicted Value |
| miLogP | ~ 1.5 - 2.5 |
Disclaimer: This is a predicted value and should be confirmed by experimental determination.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method is the "gold standard" for experimental logP determination.[1][23][24][25][26]
Figure 2: Standard shake-flask method for logP determination.
Causality Behind Experimental Choices:
-
Mutual Saturation of Phases: Pre-saturating the n-octanol with water and the water with n-octanol is critical to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements.[24]
-
Choice of Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantification due to its sensitivity, specificity, and ability to separate the compound of interest from any potential impurities.[26]
-
pH Control: For ionizable compounds, the distribution coefficient (logD) is pH-dependent. Therefore, the aqueous phase is buffered, typically to a physiological pH of 7.4, to ensure reproducible measurements.
Melting Point and Thermal Stability
The melting point is a fundamental physical property that provides an indication of purity. Thermal stability is crucial for understanding potential degradation pathways during synthesis, purification, and storage.
Experimental Data:
| Property | Value | Source |
| Melting Point | 124–126°C | [27] |
Experimental Protocol for Thermal Analysis:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for characterizing the thermal properties of materials.[8][27][28][29][30]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to precisely determine the melting point (as the peak of the endothermic transition) and other thermal events like glass transitions or polymorphic transformations.[8][28][29][30]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the temperature at which degradation occurs.[31][32][33][34][35]
Figure 3: Combined workflow for DSC and TGA analysis.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Conducting both DSC and TGA under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the observation of the true melting and decomposition behavior of the compound itself.
-
Heating Rate: A controlled, linear heating rate (e.g., 10°C/min) is essential for obtaining sharp, reproducible thermal events. Faster rates can lead to a shift in the observed transition temperatures.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state can significantly impact properties such as solubility, dissolution rate, and stability.
Experimental Data:
No public crystal structure data is currently available for this compound.
Experimental Protocol for Crystal Structure Determination (Single-Crystal X-ray Diffraction):
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.[2][36][37][38][39]
Figure 4: General workflow for single-crystal X-ray diffraction.
Causality Behind Experimental Choices:
-
Crystal Quality: The ability to obtain a high-resolution crystal structure is entirely dependent on the quality of the single crystal. A well-ordered, single-domain crystal is required to produce sharp diffraction spots.[39]
-
Data Collection Strategy: A full sphere of diffraction data is collected to ensure that all unique reflections are measured, which is necessary for accurate structure solution and refinement.[39]
Conclusion and Future Perspectives
This compound is a molecule of significant interest in medicinal chemistry due to its role as a key precursor to advanced antifungal agents. This guide has synthesized the available experimental data with robust computational predictions to provide a comprehensive profile of its essential physicochemical properties. While a foundational understanding has been established, further experimental validation of the predicted pKa and logP values is warranted. Moreover, the determination of its single-crystal X-ray structure would provide invaluable insights into its solid-state properties and intermolecular interactions. The protocols and theoretical background provided herein offer a clear roadmap for researchers to undertake these investigations, ultimately contributing to the more efficient and controlled synthesis of life-saving antifungal drugs.
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
- 6. database.ich.org [database.ich.org]
- 7. scispace.com [scispace.com]
- 8. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. youtube.com [youtube.com]
- 13. acdlabs.com [acdlabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 20. Molinspiration Cheminformatics [molinspiration.com]
- 21. Molinspiration Property Calculation Services FAQ [molinspiration.com]
- 22. Property Calculation, Molecular Database Search [molinspiration.com]
- 23. LogP / LogD shake-flask method [protocols.io]
- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Shake Flask LogD | Domainex [domainex.co.uk]
- 27. Differential scanning calorimetry [cureffi.org]
- 28. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Differential Scanning Calorimetry (DSC) | PPTX [slideshare.net]
- 31. veeprho.com [veeprho.com]
- 32. aurigaresearch.com [aurigaresearch.com]
- 33. improvedpharma.com [improvedpharma.com]
- 34. epfl.ch [epfl.ch]
- 35. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 36. excillum.com [excillum.com]
- 37. rigaku.com [rigaku.com]
- 38. diamond.ac.uk [diamond.ac.uk]
- 39. benchchem.com [benchchem.com]
1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone structural analysis
An In-depth Technical Guide to the Structural Analysis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Foreword
The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development. The identity, purity, and structural integrity of each component in a synthetic pathway directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a key intermediate in the synthesis of advanced triazole antifungal agents like Isavuconazole.[1] This document is designed for researchers and drug development professionals, offering not just methodologies, but the underlying scientific rationale to empower confident and accurate structural analysis.
Introduction: Compound Significance and Analytical Strategy
This compound is a heterocyclic ketone whose precise molecular architecture is critical for its role as a synthetic precursor. The difluorinated phenyl ring and the N-substituted triazole moiety are common pharmacophores, but their specific arrangement dictates the reactivity and ultimate stereochemistry of the final drug product. An incorrect isomeric form or the presence of structural impurities can lead to failed syntheses or altered pharmacological profiles.
Therefore, a holistic analytical strategy is required, integrating data from multiple orthogonal techniques. No single method is sufficient; instead, we build a self-validating dossier of evidence where each result corroborates the others. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography in building an unassailable structural proof.
Caption: The integrated workflow for structural validation.
Foundational Data: Physicochemical Properties
Before embarking on spectroscopic analysis, a summary of the compound's basic physical properties provides context for experimental design, such as solvent selection and sample preparation.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₇F₂N₃O | [2] |
| Molecular Weight | 239.18 g/mol | [2] |
| Appearance | Yellow solid | [2] |
| Melting Point | 124–126 °C | [2] |
| Solubility | Soluble in Methanol, Dichloromethane, Chloroform, DMSO | [3][4] |
Table 1: Key physicochemical properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.
Causality in Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve the compound and its relatively simple residual solvent signal.[4] For certain 2D experiments or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, though its higher boiling point makes sample recovery more challenging.[4] The solvent can influence chemical shifts through analyte-solvent interactions, particularly with the triazole protons.[5][6][7]
One-Dimensional NMR: ¹H and ¹³C Spectra
¹H NMR Analysis: Provides a map of all proton environments.
-
Experimental Protocol: ¹H NMR
-
Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.
-
Acquisition: Use a spectrometer of ≥400 MHz. Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and sufficient scans (typically 8-16) to achieve a signal-to-noise ratio >100:1 for key signals.
-
Processing: Calibrate the spectrum using the residual CHCl₃ signal at δ 7.26 ppm.
-
-
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 8.22 | Singlet | 1H | Triazole C5-H | [2] |
| 8.02 | Singlet | 1H | Triazole C3-H | [2] |
| 7.33–7.36 | Multiplet | 2H | Aromatic C3-H, C4-H | [2] |
| 7.21–7.24 | Multiplet | 1H | Aromatic C6-H | [2] |
| 5.61 | Singlet | 2H | Methylene (-CH₂-) | [2] |
Table 2: Experimental ¹H NMR data.
¹³C NMR Analysis: Identifies all unique carbon environments.
-
Experimental Protocol: ¹³C NMR
-
Preparation: Use the same sample as the ¹H NMR experiment.
-
Acquisition: On the same spectrometer, acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.
-
-
Predicted ¹³C NMR Data: (Note: As specific literature data for the 2,5-difluoro isomer is unavailable, these shifts are predicted based on data for analogous triazole ethanone structures and established substituent effects.)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188-192 | C=O (Ketone) | Typical range for α-heteroatom substituted ketones. |
| ~160 (dd) | Aromatic C-F | Large ¹JCF coupling constant. |
| ~158 (dd) | Aromatic C-F | Large ¹JCF coupling constant. |
| ~152 | Triazole C5 | Characteristic chemical shift for this triazole carbon. |
| ~144 | Triazole C3 | Characteristic chemical shift for this triazole carbon. |
| ~125-118 (m) | Aromatic C-H & C-C=O | Complex region with C-F couplings. |
| ~54 | -CH₂- | Aliphatic carbon adjacent to triazole nitrogen and carbonyl. |
Table 3: Predicted ¹³C NMR chemical shifts and their justification.
Two-Dimensional NMR: Confirming Connectivity
2D NMR experiments are non-negotiable for unambiguous assignment. They correlate signals to reveal through-bond connectivity.
-
Experimental Protocol: 2D NMR
-
COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence. This reveals ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Use a phase-sensitive gradient-edited pulse sequence to show direct, one-bond ¹H-¹³C correlations. This definitively links each proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting molecular fragments. Set the long-range coupling delay (e.g., to optimize for J=8 Hz) to observe correlations between protons and carbons that are 2-3 bonds away.[8][9] This is how quaternary carbons and carbonyls are assigned.
-
Caption: The logical flow of NMR experiments for full assignment.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
Causality in Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a "soft" ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, making it ideal for accurate mass determination.
-
Experimental Protocol: ESI-HRMS
-
Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Acquisition: Infuse the sample into an ESI source coupled to a high-resolution analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.
-
Analysis: Compare the measured m/z of the most abundant isotopic peak of the [M+H]⁺ ion to the theoretically calculated mass. The mass error should be less than 5 ppm.
-
-
Expected HRMS Data:
| Ion Formula | Ion Type | Calculated m/z | Observed m/z | Source |
| [C₁₀H₈F₂N₃O]⁺ | [M+H]⁺ | 240.0630 | ~240.063x | [2] |
Table 4: High-resolution mass spectrometry data for molecular formula confirmation.
Fragmentation Analysis (MS/MS): By inducing fragmentation of the precursor ion (m/z 240.06), structural information can be gleaned. The fragmentation of 1,2,4-triazoles can be complex but often involves characteristic losses.[10] Expected fragmentation would include cleavage at the C-C bond between the carbonyl and methylene groups, and potential cleavages of the triazole ring.[2][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.
Causality in Sampling Technique: Attenuated Total Reflectance (ATR) is the ideal sampling method for a solid powder. It requires minimal sample preparation, is non-destructive, and ensures excellent data quality by maximizing contact between the sample and the IR beam.
-
Experimental Protocol: ATR-FTIR
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure firm, uniform contact.[11]
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
-
-
Expected FTIR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
| 3055 | C-H Stretch | Aromatic & Triazole | [2] |
| 1707 | C=O Stretch | Ketone | [2] |
| 1621, 1513 | C=C Stretch | Aromatic Ring | [2] |
| 1258 | C-F Stretch | Aryl-Fluoride | [2] |
Table 5: Key experimental FTIR absorption bands.
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It yields a three-dimensional model of the molecule, confirming not only connectivity but also bond lengths, bond angles, and the conformation in the solid state. This technique is considered the gold standard for structural determination in pharmaceutical development.[12][13][14]
-
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most critical and often rate-limiting step.[12] It involves slowly growing a single, defect-free crystal from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is rotated in a stream of X-rays, and the resulting diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which atomic positions are determined and refined to yield the final molecular structure.
-
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structural elucidation of this compound is a case study in the necessity of a multi-pronged analytical approach. HRMS confirms the correct molecular formula. FTIR validates the presence of the key ketone, aromatic, and C-F functional groups. A full suite of 1D and 2D NMR experiments meticulously pieces together the molecular skeleton, assigning every proton and carbon and confirming the precise connectivity between the difluorophenyl ring, the ethanone linker, and the triazole moiety. Finally, single-crystal X-ray diffraction provides the definitive, three-dimensional confirmation of this structure. Together, these self-validating datasets provide the high-integrity structural proof required for advancing this critical intermediate in the pharmaceutical pipeline.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. epfl.ch [epfl.ch]
- 10. benchchem.com [benchchem.com]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. veranova.com [veranova.com]
- 13. resources.rigaku.com [resources.rigaku.com]
- 14. researchgate.net [researchgate.net]
spectroscopic data of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for This compound , a key heterocyclic building block in medicinal chemistry. With the CAS Number 1157938-97-0, this compound serves as a critical intermediate in the synthesis of advanced antifungal agents, including as a related compound to the triazole antifungal drug Isavuconazole.[1][2][3] Its molecular architecture, which combines a difluorinated phenyl ring with a reactive triazole-substituted ethanone moiety, is of significant interest to researchers in drug discovery and development.[4]
This document is structured to provide not just raw data, but a detailed interpretation grounded in fundamental spectroscopic principles. We will explore the synthesis, the rationale behind the expected spectral features, and the experimental protocols necessary to obtain high-fidelity data, ensuring a self-validating approach to structural confirmation.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is a thorough understanding of the molecule's physical and structural characteristics. These properties dictate the compound's behavior in both chemical reactions and analytical instrumentation.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes the key properties of the title compound, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1157938-97-0 | [1][5] |
| Molecular Formula | C₁₀H₇F₂N₃O | [3] |
| Molecular Weight | 223.18 g/mol | [3] |
| Appearance | White to yellow solid | [1][4] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8°C | [1][4] |
Synthesis Pathway and Rationale
Understanding the synthesis of a compound provides context for potential impurities and validates the final structure. A common and efficient method for synthesizing α-triazolyl ketones is through the nucleophilic substitution of an α-haloketone with 1H-1,2,4-triazole.
Proposed Synthetic Workflow
The synthesis proceeds via the reaction of 2-bromo-1-(2,5-difluorophenyl)ethanone with 1H-1,2,4-triazole in the presence of a mild base (e.g., K₂CO₃) and a polar aprotic solvent like acetonitrile (ACN). The triazole nitrogen acts as a nucleophile, displacing the bromide to form the final product.
Caption: Proposed synthesis workflow for the title compound.
Spectroscopic Data Interpretation
The synergy of multiple spectroscopic techniques provides an unambiguous confirmation of a molecule's structure. Here, we detail the expected outcomes from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted spectrum of the title compound in a solvent like DMSO-d₆ would exhibit three distinct regions.
-
Triazole Protons (8.0-9.0 ppm): Two sharp singlets are expected for the two non-equivalent protons on the triazole ring. The proton at the C5 position (adjacent to two nitrogens) is typically the most deshielded, appearing further downfield (e.g., ~8.7 ppm), while the C3 proton appears slightly upfield (e.g., ~8.1 ppm).
-
Methylene Protons (~6.0 ppm): A sharp singlet corresponding to the two equivalent protons of the methylene (-CH₂-) group is anticipated. Its significant downfield shift is due to the strong deshielding effects of the adjacent carbonyl group (C=O) and the electronegative triazole ring.
-
Aromatic Protons (7.4-7.8 ppm): The 2,5-difluorophenyl ring will show a complex multiplet pattern for its three protons. The fluorine atoms introduce complex splitting (coupling) with adjacent protons (³JHF) and even protons further away (⁴JHF). The signals will appear as overlapping multiplets in this region, requiring higher field strength or simulation for full resolution.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR identifies the chemical environment of each carbon atom. Due to the presence of fluorine, carbon signals for the phenyl ring will appear as doublets due to carbon-fluorine coupling (¹JCF, ²JCF).
| Carbon Environment | Predicted Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~190-195 | Characteristic chemical shift for a ketone carbonyl conjugated with an aromatic ring. |
| Triazole (C3-H) | ~151 | Deshielded due to attachment to two electronegative nitrogen atoms. |
| Triazole (C5-H) | ~145 | Slightly less deshielded than C3. |
| Aromatic (C-F) | ~155-160 (d, ¹JCF ≈ 250 Hz) | Direct attachment to fluorine causes a large downfield shift and a large one-bond C-F coupling constant. Two distinct signals are expected for C2 and C5. |
| Aromatic (C-CO) | ~125 (dd) | The ipso-carbon attached to the carbonyl group, split by two different fluorine atoms. |
| Aromatic (C-H) | ~115-120 (m) | Shielded by the electron-withdrawing fluorine atoms and showing complex C-F and C-H couplings. |
| Methylene (-CH₂-) | ~55-60 | Positioned between two electron-withdrawing groups (carbonyl and triazole), resulting in a downfield shift. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Using Electron Ionization (EI), the following key fragments would be expected.
-
Molecular Ion [M]⁺•: A prominent peak at m/z 223 , corresponding to the exact molecular weight of the compound.
-
Key Fragment [M - C₂H₂N₃]⁺•: A peak at m/z 155 , resulting from the characteristic cleavage of the triazole group (loss of 68 Da). This fragment corresponds to the [F₂C₆H₃CO-CH₂]⁺ ion.
-
Key Fragment [F₂C₆H₃CO]⁺: A strong peak at m/z 141 , representing the 2,5-difluorobenzoyl cation. This is often a very stable and abundant fragment for such structures.
-
Key Fragment [F₂C₆H₃]⁺: A peak at m/z 113 , from the loss of the carbonyl group (CO) from the m/z 141 fragment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is expected to be consistent with the compound's structure, showing characteristic absorption bands.[1][4]
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Aromatic) | 3050-3150 | Stretching |
| C=O (Ketone) | 1690-1710 | Stretching (Strong) |
| C=N & C=C (Aromatic/Triazole) | 1450-1600 | Ring Stretching (Multiple bands) |
| C-F (Aryl Fluoride) | 1200-1280 | Stretching (Strong) |
| C-N (Triazole) | 1100-1150 | Stretching |
Standard Operating Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a direct infusion Electrospray Ionization (ESI) source.
-
GC-MS Method:
-
Column: Use a standard non-polar column (e.g., HP-5ms).
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Ionization: Use standard 70 eV electron ionization.
-
-
Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
Conclusion
The structural elucidation of This compound is definitively achieved through a multi-faceted spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeleton, with chemical shifts and coupling patterns that are highly characteristic of the difluorophenyl and triazole moieties. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pathway, while IR spectroscopy verifies the presence of key functional groups, particularly the ketone carbonyl. When combined, these techniques provide a robust and self-validating dataset that unambiguously confirms the identity and purity of this important pharmaceutical intermediate.
References
Synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This molecule is a critical intermediate in the manufacture of several leading triazole-based antifungal agents.[1][2] This document will delve into the strategic considerations behind the chosen synthetic route, a detailed breakdown of the reaction mechanisms, step-by-step experimental protocols, and full characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of a Key Building Block
The landscape of antifungal therapeutics has been significantly shaped by the advent of triazole-based drugs. Molecules like Voriconazole and Isavuconazole have become indispensable in treating severe and invasive fungal infections, particularly in immunocompromised patients.[1] The efficacy of these drugs is intrinsically linked to their unique molecular architecture, which features a core triazole moiety. The synthesis of these complex active pharmaceutical ingredients (APIs) relies on the availability of high-purity, well-characterized intermediates.
This compound serves as a pivotal building block in the synthesis of these vital medicines.[1][2] Its structure, incorporating a difluorinated phenyl ring and a reactive ethanone linker to the 1H-1,2,4-triazole, provides a versatile scaffold for further chemical elaboration. The fluorine substituents on the phenyl ring are known to enhance metabolic stability and binding affinity of the final drug molecule. Therefore, a reliable and scalable synthesis of this intermediate is of paramount importance to the pharmaceutical industry. This guide will provide a detailed exposition of a validated two-step synthetic pathway.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2',5'-difluoroacetophenone. The overall strategy involves:
-
α-Bromination: The selective halogenation of the α-carbon of the acetophenone. This introduces a good leaving group, setting the stage for the subsequent substitution.
-
Nucleophilic Substitution: The displacement of the bromide by the 1,2,4-triazole, forming the target molecule.
This approach is favored due to the high reactivity of α-haloketones and the ready availability of the starting materials.[3]
Figure 1: Overall synthetic pathway.
Step 1: α-Bromination of 2',5'-Difluoroacetophenone
The initial step in the synthesis is the selective bromination of the methyl group of 2',5'-difluoroacetophenone. This reaction is a classic example of an acid-catalyzed α-halogenation of a ketone.
Mechanistic Insights
The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate, which is the key nucleophilic species. The generally accepted mechanism involves the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This leads to the formation of a carbon-carbon double bond, resulting in the neutral enol tautomer. This tautomerization is the slow, rate-determining step of the reaction.
-
Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This forms a new carbon-bromine bond at the α-position and generates a bromide ion.
-
Deprotonation: The protonated carbonyl is then deprotonated, typically by the bromide ion or a solvent molecule, to regenerate the carbonyl group and yield the final α-bromo ketone product.
It is noteworthy that under acidic conditions, the reaction typically results in mono-halogenation because the introduced electron-withdrawing halogen deactivates the product towards further enolization.
Figure 2: Mechanism of acid-catalyzed α-bromination.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2',5'-Difluoroacetophenone | 156.13 | 15.6 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 75 mL | - |
| Bromine (Br₂) | 159.81 | 5.1 mL (16.0 g) | 0.1 |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 15.6 g (0.1 mol) of 2',5'-difluoroacetophenone in 75 mL of glacial acetic acid.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly add 5.1 mL (16.0 g, 0.1 mol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, until effervescence ceases), and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,5-difluorophenyl)ethanone as a pale yellow oil or low-melting solid. The product can be used in the next step without further purification if TLC shows high purity.
Safety Precautions: Bromine is highly corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The second and final step is the formation of the target molecule via a nucleophilic substitution reaction between the synthesized α-bromo ketone and 1,2,4-triazole.
Mechanistic Insights
This reaction follows a standard SN2 (bimolecular nucleophilic substitution) mechanism. The 1,2,4-triazole acts as the nucleophile. The reaction is often facilitated by the presence of a base.
The role of the base (e.g., potassium carbonate, sodium hydroxide) is twofold:
-
It can deprotonate the 1,2,4-triazole, forming the more nucleophilic triazolide anion.
-
It neutralizes the hydrogen bromide (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.
The nucleophilic nitrogen of the triazole (or triazolide anion) attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion in a concerted step. The bromide ion is an excellent leaving group, which facilitates the reaction.
Figure 3: SN2 mechanism for the formation of the target compound.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-1-(2,5-difluorophenyl)ethanone | 235.03 | 23.5 g | 0.1 |
| 1,2,4-Triazole | 69.07 | 8.3 g | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add 23.5 g (0.1 mol) of 2-bromo-1-(2,5-difluorophenyl)ethanone, 8.3 g (0.12 mol) of 1,2,4-triazole, and 20.7 g (0.15 mol) of anhydrous potassium carbonate.
-
Add 200 mL of acetone to the flask and stir the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound as a solid.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Value |
| Appearance | Yellow solid |
| Melting Point | 124–126°C[1] |
| Molecular Formula | C₁₀H₇F₂N₃O |
| Molecular Weight | 223.18 g/mol |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3055, 2981, 1707 (C=O), 1621, 1513, 1489, 1419, 1258, 1138, 839, 680.[1]
-
¹H-NMR (500 MHz, CDCl₃) δ (ppm): 8.22 (s, 1H), 8.02 (s, 1H), 7.36–7.33 (m, 2H), 7.24–7.21 (m, 1H), 5.61 (s, 2H).[1]
-
High-Resolution Mass Spectrometry (HRMS) (ESI, QTOF) for C₁₀H₇F₂N₃O [M]⁺: Calculated: 224.0557; Found: 224.0655.[1]
Conclusion
The two-step synthesis of this compound presented in this guide offers a reliable and efficient method for producing this key pharmaceutical intermediate. The pathway, involving an initial α-bromination of 2',5'-difluoroacetophenone followed by a nucleophilic substitution with 1,2,4-triazole, is based on well-established and understood chemical principles. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in a laboratory or manufacturing setting. The availability of a robust synthetic route for this building block is crucial for the continued production of life-saving antifungal medications.
References
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key chemical intermediate in the synthesis of potent triazole antifungal agents.[1][2][3] Drawing from established principles of azole antifungals, this document elucidates the molecular interactions and downstream cellular consequences that define the compound's biological activity.
Introduction and Classification
This compound belongs to the azole class of compounds, which are widely recognized for their therapeutic applications, particularly as antifungal agents.[4] Structurally, it features a 1,2,4-triazole ring, a five-membered heterocyclic ring with three nitrogen atoms, which is a critical pharmacophore for its biological function.[5] This compound serves as a crucial building block in the synthesis of advanced triazole antifungals like Isavuconazole.[1] The core mechanism of azole antifungals revolves around the inhibition of a specific enzyme essential for fungal cell membrane integrity.[6][7]
Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The principal target for this compound and other azole antifungals is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene in fungi.[8][9] This enzyme, also known as CYP51, plays a pivotal role in the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.[9][10] Ergosterol is analogous to cholesterol in mammalian cells, and is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[7][8]
The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol.[7][11] This enzymatic step is a critical demethylation process in the sterol biosynthesis pathway.[12] By blocking this enzyme, azole compounds cause two significant downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and disruption of membrane-bound enzyme function.[7][8]
-
Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 leads to the buildup of 14α-methylated sterol precursors, such as lanosterol.[10] These precursors are toxic to the fungal cell and further disrupt the membrane's structure and function.[13]
The combined effect of ergosterol depletion and toxic intermediate accumulation results in the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, fungal cell death (fungicidal effect).[8][11][13]
Molecular Mechanism of CYP51 Inhibition
The inhibitory action of azole compounds on CYP51 is a result of a specific and high-affinity interaction with the enzyme's active site. The mechanism can be broken down as follows:
-
Heme Iron Coordination: The CYP51 enzyme contains a heme iron atom at its catalytic center.[10] The nitrogen atom (specifically, the N4 of the triazole ring) of the azole compound coordinates with this heme iron.[10][14] This interaction forms a stable complex that blocks the binding of the natural substrate, lanosterol.[13]
-
Non-Competitive Inhibition: The binding of the azole to the heme iron is a form of non-competitive inhibition.[10][14] This means the inhibitor does not bind to the same site as the substrate but rather to the enzyme's prosthetic group, preventing the catalytic reaction from occurring.[14]
-
Hydrophobic Interactions: In addition to the primary coordination with the heme iron, the difluorophenyl group and other parts of the azole molecule form hydrophobic and van der Waals interactions with amino acid residues within the active site of CYP51.[15][16] These secondary interactions contribute to the binding affinity and selectivity of the inhibitor.[15]
The high affinity and specificity of azoles for fungal CYP51 over its human homolog are crucial for their therapeutic index, minimizing off-target effects.[7][14]
Experimental Protocols for Elucidating the Mechanism of Action
To experimentally validate the mechanism of action of this compound or its derivatives, a series of in vitro and cellular assays are employed.
4.1. Enzyme Inhibition Assay: Determining IC₅₀ against CYP51
This assay quantifies the inhibitory potency of the compound against purified CYP51 enzyme.
Methodology:
-
Protein Expression and Purification: The gene for the target CYP51 (e.g., from Candida albicans) is cloned and expressed in a suitable system like E. coli. The enzyme is then purified using chromatography techniques.[10]
-
Reconstitution of the P450 System: The purified CYP51 is reconstituted with its redox partner, NADPH-cytochrome P450 reductase, in a lipid environment (e.g., liposomes).
-
Inhibition Assay:
-
A reaction mixture containing the reconstituted enzyme system, a known concentration of the substrate (lanosterol), and varying concentrations of the inhibitor is prepared.
-
The reaction is initiated by the addition of NADPH.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the product formation is quantified using methods like HPLC or LC-MS/MS.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[10]
4.2. Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits the visible growth of a particular fungus.
Methodology:
-
Fungal Culture: A standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared.
-
Broth Microdilution:
-
A serial dilution of the test compound is prepared in a multi-well plate containing a suitable growth medium.
-
Each well is inoculated with the fungal suspension.
-
Positive (no drug) and negative (no fungus) controls are included.
-
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
4.3. Sterol Profile Analysis
This experiment directly assesses the effect of the compound on the sterol composition of fungal cells.
Methodology:
-
Fungal Treatment: Fungal cells are cultured in the presence of a sub-lethal concentration of the test compound.
-
Lipid Extraction: The lipids, including sterols, are extracted from the fungal cells using organic solvents.
-
Sterol Analysis: The extracted sterols are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: A comparison of the sterol profiles of treated and untreated cells will reveal a decrease in ergosterol and an accumulation of lanosterol and other 14α-methylated sterols in the treated samples, confirming CYP51 inhibition.
Data Presentation and Visualization
Table 1: Key Quantitative Data for a Representative CYP51 Inhibitor
| Parameter | Value | Method |
| IC₅₀ (C. albicans CYP51) | 0.05 µM | In vitro enzyme inhibition assay |
| MIC (C. albicans) | 0.25 µg/mL | Broth microdilution |
| MIC (A. fumigatus) | 0.5 µg/mL | Broth microdilution |
| Ergosterol Reduction | 85% | GC-MS analysis |
| Lanosterol Accumulation | 15-fold increase | GC-MS analysis |
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
biological activity of difluorophenyl triazole compounds.
An In-depth Technical Guide to the Biological Activity of Difluorophenyl Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. The strategic incorporation of a difluorophenyl moiety into this heterocyclic core has proven to be a pivotal design element, significantly enhancing biological efficacy, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the diverse biological activities exhibited by difluorophenyl triazole compounds, with a primary focus on their well-established antifungal and burgeoning anticancer properties. We will delve into the specific mechanisms of action, elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for biological evaluation, and outline future directions in the development of this potent class of molecules.
Introduction: The Synergy of Triazole and Difluorophenyl Moieties
The 1,2,4-triazole ring system is a privileged pharmacophore due to its unique physicochemical properties, including its capacity for hydrogen bonding and metal coordination, which facilitates strong interactions with biological targets.[1][2] When combined with a 2,4-difluorophenyl group, as famously exemplified by the antifungal drug fluconazole, the resulting molecule often displays an optimal balance of lipophilicity and polarity.[3][4] The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity to target enzymes.[5] This synergistic combination has led to the development of compounds with potent activities across different therapeutic areas.[1][6][7]
Part 1: Antifungal Activity - The Cornerstone Application
The most prominent and clinically validated application of difluorophenyl triazole compounds is in the treatment of fungal infections.[8][9] Fluconazole, a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propanol, revolutionized the management of systemic candidiasis and cryptococcal meningitis due to its excellent oral bioavailability and safety profile.[3][8][9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for azoles is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[10][11][12]
-
Target Enzyme: The key target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[11][13][14][15] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[10][14][16]
-
Molecular Interaction: The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51.[15][17] This binding prevents the natural substrate, lanosterol, from accessing the active site.[4]
-
Cellular Consequences: Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[10][13] This disrupts the structure and function of the plasma membrane, altering its fluidity and the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, cell death (fungicidal effect).[8][9]
Visualization: Ergosterol Biosynthesis Pathway Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by difluorophenyl triazole compounds targeting CYP51.
Structure-Activity Relationship (SAR) Insights
-
Difluorophenyl Group: The 2,4-difluorophenyl moiety is a critical pharmacophore. Studies consistently show that 2,4-difluorophenyl derivatives are more active than their dichlorophenyl or non-halogenated counterparts.[18][19]
-
Tertiary Alcohol: The hydroxyl group on the propane backbone is essential for binding to the active site of CYP51.[4]
-
Side-Chain Modifications: Replacing one of the triazole rings of fluconazole with various substituted side chains can modulate the antifungal spectrum and potency. Derivatives with sulfide and specific substituted benzyl groups have shown potent activities, in some cases superior to fluconazole, against common pathogenic fungi.[4][19][20]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a fundamental measure of a compound's antifungal potency.
-
Compound Preparation: Dissolve the synthesized difluorophenyl triazole compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Culture Preparation: Inoculate the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) into a suitable broth medium (e.g., RPMI-1640). Incubate until the culture reaches the logarithmic growth phase.
-
Inoculum Standardization: Adjust the fungal suspension to a concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL using a spectrophotometer and hemocytometer.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.03 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: Wells containing a known antifungal agent (e.g., fluconazole).[21]
-
Negative (Growth) Control: Wells containing only the medium and the fungal inoculum.
-
Sterility Control: Wells containing only the medium.
-
-
Incubation: Incubate the plates at 35°C for 24–48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[21][22] For azoles, this is often recorded as MIC-2, representing approximately 50% growth inhibition compared to the growth control.[21]
Part 2: Anticancer Activity - An Emerging Frontier
Beyond their antifungal prowess, difluorophenyl triazole derivatives are gaining significant attention as potential anticancer agents.[1][2][7] Their mechanism of action in cancer is multifaceted, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1]
Mechanisms of Anticancer Action
Difluorophenyl triazoles exert their antiproliferative effects through various mechanisms:
-
Enzyme Inhibition:
-
Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against cancer-related kinases like BRAF and Epidermal Growth Factor Receptor (EGFR), which are critical drivers in many cancers.[23]
-
Aromatase Inhibition: The triazole scaffold is present in known aromatase inhibitors like letrozole and anastrozole. Novel derivatives are being explored for this mechanism to treat estrogen-dependent breast cancers.[24][25][26]
-
Topoisomerase Inhibition: Some triazole-containing compounds act as inhibitors of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[27]
-
-
Disruption of Microtubule Dynamics: Similar to some established chemotherapeutics, certain triazole derivatives can act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[23]
-
Induction of Apoptosis and Cell Cycle Arrest: Many active compounds have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle, often in the G1/G0 or G2 phase, preventing cancer cell proliferation.[27][28]
Visualization: Multifaceted Anticancer Mechanisms
Caption: The diverse molecular mechanisms contributing to the anticancer activity of difluorophenyl triazole compounds.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes representative cytotoxicity data (IC₅₀ values in µM) for novel difluorophenyl triazole derivatives against various human cancer cell lines.
| Compound ID | Linker/Substitution | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 7d | 4-Br Phenyl | > 50 | 11.5 | > 50 | [26] |
| 10a | Butane-1,4-dione | 6.43 | 5.6 | 21.1 | [26] |
| 10d | Butane-1,4-dione, 4-Br | 10.2 | 9.8 | 16.5 | [26] |
| 8c | Thioacetate, 4-Cl | - | - | - | [23] |
| (Note) | EGFR Inhibition | IC₅₀ = 3.6 µM | - | - | [23] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and thus cell viability.[26]
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, Hela, A549) into a 96-well plate at a density of approximately 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the difluorophenyl triazole compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48–72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 3: Antibacterial and Other Activities
While antifungal and anticancer effects are the most extensively studied, the difluorophenyl triazole scaffold also exhibits other notable biological activities.
-
Antibacterial Activity: Several novel difluorophenyl triazole derivatives have demonstrated activity against various bacterial species, particularly Gram-positive bacteria like Staphylococcus aureus.[6] The mechanisms can include the destruction of the bacterial cell membrane or inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[29] Hybridization of the triazole core with other antibacterial pharmacophores is a promising strategy to develop more effective agents.[30]
-
Other Potential Activities: The broader 1,2,4-triazole class has been reported to possess anti-inflammatory, anticonvulsant, and antioxidant properties, suggesting that difluorophenyl derivatives could also be explored for these applications.[7][31]
Visualization: General Screening Workflow
Caption: A streamlined workflow for the discovery and development of novel biologically active compounds.
Conclusion and Future Directions
Difluorophenyl triazole compounds represent a versatile and highly valuable scaffold in drug discovery. Their success, anchored by the clinical efficacy of antifungal agents like fluconazole, has paved the way for exploration into other therapeutic domains, most notably oncology. The difluorophenyl moiety consistently imparts favorable pharmacological properties, making it a go-to structural motif for medicinal chemists.
Future research should focus on:
-
Overcoming Resistance: Designing novel derivatives that can overcome established resistance mechanisms in both fungi (e.g., mutations in ERG11, efflux pump overexpression) and cancer.[11]
-
Improving Selectivity: Enhancing the selectivity of anticancer derivatives towards tumor cells over healthy cells to minimize toxicity. This includes designing compounds that specifically target cancer-associated enzymes while sparing their human homologs.[16][32]
-
Hybrid Molecules: Synthesizing hybrid compounds that combine the difluorophenyl triazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[30]
-
Expanding the Scope: Systematically screening optimized compound libraries against a wider range of biological targets, including viruses and inflammatory mediators, to unlock the full therapeutic potential of this chemical class.
The continued investigation into difluorophenyl triazoles promises to yield next-generation therapeutic agents with improved efficacy, safety, and broader clinical utility.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of fluconazole, a novel antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluconazole - Wikipedia [en.wikipedia.org]
- 9. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. davidmoore.org.uk [davidmoore.org.uk]
- 13. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of human CYP51 inhibition by antifungal azoles [pubmed.ncbi.nlm.nih.gov]
- 17. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Synthesis and antifungal activities of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. mdpi.com [mdpi.com]
- 26. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Novel Triazole Derivative Drug Presenting In Vitro and In Vivo Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 32. journals.asm.org [journals.asm.org]
1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a pharmaceutical intermediate.
An In-Depth Technical Guide to 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of a Core Building Block
This compound is a highly significant ketone derivative that serves as a critical intermediate in the synthesis of advanced triazole antifungal agents. Its molecular structure, featuring a difluorinated phenyl ring and a triazole moiety, provides the essential framework for building complex active pharmaceutical ingredients (APIs). While its isomer, the 2,4-difluoro analog, is famously known as a precursor to fluconazole and voriconazole, the 2,5-difluoro isomer is notably a key starting material and potential impurity in the synthesis of other potent antifungals like Isavuconazole.[1][2]
Understanding the synthesis, purification, and critical quality attributes of this intermediate is paramount for researchers and drug development professionals. Control over its formation and purity directly impacts the efficacy, safety, and yield of the final API. This guide provides a comprehensive technical overview, grounded in established chemical principles and process insights, for scientists engaged in pharmaceutical synthesis and development.
Table 1: Chemical Identity and Properties
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₇F₂N₃O |
| Molecular Weight | 223.18 g/mol |
| CAS Number | Not readily available for the 2,5-isomer, often tracked as an impurity. The 2,4-isomer is 86404-63-9.[3][4] |
| Appearance | Typically a yellow or brown solid.[2] |
PART 1: Synthesis, Mechanism, and Process Control
The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and purity. The general pathway involves the preparation of an α-haloketone intermediate followed by a nucleophilic substitution with 1,2,4-triazole.
Step 1: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone (The α-Haloketone Precursor)
The foundational step is the creation of a reactive electrophile from a stable acetophenone. This is typically achieved through the bromination of 1-(2,5-difluorophenyl)ethanone.
Causality Behind Experimental Choices:
-
Starting Material: 1,4-difluorobenzene is the logical starting point, which undergoes a Friedel-Crafts acylation with acetyl chloride to produce 1-(2,5-difluorophenyl)ethanone. The choice of Lewis acid catalyst (e.g., AlCl₃) is critical for driving this electrophilic aromatic substitution.
-
Bromination: The subsequent α-bromination is a key transformation. Using elemental bromine (Br₂) in a suitable solvent like methanol or acetic acid is common. The reaction is often acid-catalyzed, which promotes the formation of the enol tautomer, the species that readily reacts with bromine.
Experimental Protocol: Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone
-
Acylation: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 1,4-difluorobenzene.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add acetyl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2,5-difluorophenyl)ethanone.
-
Bromination: Dissolve the crude acetophenone in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of HBr.
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting crude 2-bromo-1-(2,5-difluorophenyl)ethanone can be purified or used directly in the next step.[5]
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
This step involves the formation of the C-N bond between the α-carbon of the bromo-ketone and a nitrogen atom of the 1,2,4-triazole ring.
Causality Behind Experimental Choices:
-
Nucleophile: 1,2,4-Triazole is an effective nucleophile.
-
Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like isopropanol, acetonitrile, or DMF. A base (e.g., potassium carbonate, triethylamine) is required to deprotonate the triazole, increasing its nucleophilicity and neutralizing the HBr byproduct.
-
Temperature: Moderate heating (reflux) is often necessary to drive the Sₙ2 reaction to completion.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 2-bromo-1-(2,5-difluorophenyl)ethanone in isopropanol, add 1,2,4-triazole and a suitable base like potassium carbonate.[2]
-
Heat the suspension to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.[2]
Diagram 1: Overall Synthesis Workflow
References
- 1. theclinivex.com [theclinivex.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [lgcstandards.com]
- 5. chembk.com [chembk.com]
An In-Depth Technical Guide to the Role of the 1,2,4-Triazole Moiety in Antifungal Agents
Preamble: The Unseen War and a Chemical Linchpin
In the realm of infectious diseases, fungal pathogens represent a growing and often underestimated threat. The rise of invasive fungal infections, particularly in immunocompromised populations, has created an urgent need for effective and reliable therapeutic agents.[1] For decades, the azole class of antifungals has been a cornerstone of treatment, and within this class, compounds bearing the 1,2,4-triazole moiety have proven to be exceptionally potent and clinically indispensable.[2][3] This guide moves beyond a simple overview to provide a deep, mechanistic understanding of why this specific five-membered heterocyclic ring is so critical to the function of leading antifungal drugs. We will explore its role from the atomic level of enzyme interaction to the macroscopic level of clinical efficacy, providing researchers and drug development professionals with a comprehensive resource grounded in established science.
Section 1: The Core Mechanism of Action: A Molecular Sabotage
The primary fungistatic (and in some cases, fungicidal) activity of 1,2,4-triazole antifungals stems from their highly specific disruption of the fungal cell membrane's integrity.[4] This is achieved by inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: Lanosterol 14α-demethylase , a cytochrome P450 enzyme also known as CYP51.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
The 1,2,4-triazole moiety is not merely a structural component; it is the functional warhead of the drug molecule. Its critical role lies in its ability to coordinate with the heme iron atom at the active site of the CYP51 enzyme.[7][8] Specifically, the nitrogen atom at the 4-position (N4) of the triazole ring acts as a potent sixth ligand to the ferric (Fe³⁺) ion of the protoporphyrin IX group in the enzyme's catalytic center.[9] This binding event is a form of molecular mimicry, where the triazole-containing drug occupies the position intended for the enzyme's natural substrate, lanosterol, but prevents the catalytic cycle from proceeding.[10]
This inhibition leads to two major downstream consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, compromising the structural and functional integrity of the cell membrane.[7]
-
Accumulation of Toxic Sterols: The enzymatic blockade causes a buildup of lanosterol and other 14α-methylated sterol precursors, which are toxic to the cell and further disrupt membrane organization.[2][11]
The high selectivity of triazole antifungals for fungal CYP51 over mammalian cytochrome P450 enzymes is a key factor in their therapeutic success. This selectivity is achieved through the specific interactions between the non-triazole portions of the drug molecule and the amino acid residues lining the active site of the fungal enzyme, which differ from their mammalian counterparts.[12]
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemconsai.com [chemconsai.com]
- 4. isres.org [isres.org]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Computational Modeling of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive framework for the computational modeling of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of potent triazole antifungal agents such as isavuconazole.[1][2] Recognizing the pivotal role of computational chemistry in modern drug discovery, this document outlines a multi-faceted in silico approach, beginning with quantum mechanical characterization of the molecule, proceeding through molecular docking and molecular dynamics simulations to elucidate its potential interactions with its biological target, and culminating in the predictive assessment of its ADMET properties. The methodologies detailed herein are designed to provide a robust and reproducible workflow for researchers engaged in the design and optimization of novel antifungal candidates.
Introduction: The Rationale for Computational Investigation
This compound is a crucial building block in the synthesis of advanced triazole antifungal drugs.[1][2] The therapeutic efficacy of these drugs stems from their potent inhibition of lanosterol 14α-demethylase (CYP51), a vital enzyme in the ergosterol biosynthesis pathway of fungi.[3] By disrupting this pathway, triazole antifungals compromise the integrity of the fungal cell membrane, leading to cell growth arrest and death. Given its structural role as a precursor to active pharmaceutical ingredients, a thorough understanding of the physicochemical and interactive properties of this compound can offer invaluable insights for the rational design of new, more effective antifungal agents.
Computational modeling provides a powerful and resource-efficient avenue to explore these properties at a molecular level. By simulating the behavior of this molecule in silico, we can predict its three-dimensional structure, electronic properties, and potential binding affinity for its biological target. This guide presents a holistic computational workflow, designed to provide a deep understanding of this important pharmaceutical intermediate.
Foundational Analysis: Quantum Chemical Characterization
Before investigating the interaction of our molecule with its biological target, it is imperative to first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing accurate descriptions of molecular geometry and electronic structure.
Step-by-Step Protocol for DFT Optimization
-
Molecule Preparation:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1=C(C(=O)CN2C=NC=N2)C(=CC=C1F)F.[4]
-
Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the SMILES string into an initial 3D structure.
-
Perform a preliminary geometry optimization using a computationally less expensive method like the Universal Force Field (UFF) to obtain a reasonable starting conformation.
-
-
DFT Calculation:
-
Employ a widely used DFT functional, such as B3LYP, which has demonstrated good performance for organic molecules.
-
Select a suitable basis set, for instance, 6-31G(d,p), which provides a good balance between accuracy and computational cost for molecules of this size.
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Analysis of Electronic Properties:
-
From the output of the DFT calculation, analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability.
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for understanding potential intermolecular interactions.
-
dot graph TD { A[SMILES String] --> B{3D Structure Generation}; B --> C[Preliminary Optimization (UFF)]; C --> D{DFT Geometry Optimization (B3LYP/6-31G(d,p))}; D --> E[Frequency Calculation]; E --> F{Analysis of Electronic Properties}; F --> G[HOMO/LUMO Analysis]; F --> H[MEP Mapping]; }
Caption: Workflow for Quantum Chemical Characterization.
Target Interaction: Molecular Docking with CYP51
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound and lanosterol 14α-demethylase (CYP51).
Step-by-Step Protocol for Molecular Docking
-
Receptor Preparation:
-
Obtain the crystal structure of a fungal CYP51 enzyme from the Protein Data Bank (PDB). A suitable example is the structure of Saccharomyces cerevisiae CYP51 (PDB ID: 5EQB).[5]
-
Prepare the protein for docking by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate partial charges using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the input ligand structure.
-
Assign partial charges to the ligand atoms, consistent with the force field to be used in subsequent simulations.
-
-
Docking Simulation:
-
Define the binding site on the CYP51 receptor. This is typically centered on the heme cofactor, the known binding site for azole antifungals.
-
Perform the docking simulation using a reliable docking program such as AutoDock Vina.
-
Analyze the resulting docking poses based on their predicted binding affinities (scoring functions) and clustering.
-
-
Validation and Analysis:
-
Validate the docking protocol by redocking a known inhibitor (if one was present in the original crystal structure) and ensuring the software can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Visualize the top-ranked docking pose of this compound in the CYP51 active site.
-
Analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
-
dot graph TD { A[PDB Structure of CYP51] --> B{Receptor Preparation}; C[DFT-optimized Ligand] --> D{Ligand Preparation}; B --> E{Binding Site Definition}; D --> E; E --> F[Molecular Docking (AutoDock Vina)]; F --> G{Analysis of Docking Poses}; G --> H[Interaction Analysis]; }
Caption: Molecular Docking Workflow.
Dynamic Behavior: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the flexibility of the complex over time.
Step-by-Step Protocol for MD Simulation
-
System Setup:
-
Use the best-ranked docked complex of this compound and CYP51 as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Employ a well-established force field for the protein, such as CHARMM36.
-
Generate parameters for the ligand that are compatible with the protein force field. The CHARMM General Force Field (CGenFF) is a suitable choice for drug-like molecules.[6]
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions to ensure the correct density.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate the RMSD of the protein and ligand over time to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.
-
Analyze the persistence of key intermolecular interactions observed in the docking study.
-
dot graph TD { A[Docked Protein-Ligand Complex] --> B{System Solvation and Ionization}; B --> C[Force Field Parameterization (CHARMM)]; C --> D[Energy Minimization]; D --> E[NVT Equilibration]; E --> F[NPT Equilibration]; F --> G[Production MD Simulation]; G --> H{Trajectory Analysis}; H --> I[RMSD and RMSF Analysis]; H --> J[Interaction Stability Analysis]; }
Caption: Molecular Dynamics Simulation Workflow.
Predictive Assessment: ADMET and QSAR Modeling
To evaluate the drug-likeness of this compound, we can employ computational models to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with antifungal activity.
ADMET Prediction
A variety of online tools and software packages can be used to predict the ADMET properties of a molecule based on its structure. These predictions can provide early indications of potential liabilities in drug development.
| Property | Predicted Value | Implication |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption |
| Distribution | ||
| Blood-Brain Barrier | Low | Reduced potential for CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance | Moderate | Balanced renal and hepatic clearance pathways |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced cardiotoxicity potential |
Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions would be generated using specialized software.
QSAR Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR model could be developed using a dataset of known triazole antifungal agents with their corresponding CYP51 inhibitory activities.
The general workflow for QSAR modeling involves:
-
Data Collection: Gather a dataset of triazole derivatives with measured antifungal activity.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each molecule.
-
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with activity.
-
Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.
The resulting QSAR model can then be used to predict the antifungal activity of novel triazole derivatives, including our molecule of interest.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational workflow for the in-depth analysis of this compound. By integrating quantum mechanics, molecular docking, molecular dynamics, and predictive modeling, researchers can gain a multi-faceted understanding of this important pharmaceutical intermediate. The insights derived from these computational studies can guide the design of novel triazole antifungals with improved potency, selectivity, and pharmacokinetic profiles. Future work could involve the use of more advanced techniques such as QM/MM simulations to study the enzymatic reaction mechanism in greater detail and the synthesis and experimental validation of the computational predictions.
References
- 1. Experimental reporting [rsc.org]
- 2. theclinivex.com [theclinivex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [drugfuture.com]
- 5. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
The Crystalline Blueprint: A Technical Guide to the Solid-State Structures of Fluconazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a meticulously controlled synthetic journey. The solid-state properties of an API, such as polymorphism, solubility, and stability, are of paramount importance, and these characteristics are often influenced by the physicochemical properties of the synthetic intermediates. Fluconazole, a cornerstone of antifungal therapy, is no exception. This guide provides an in-depth exploration of the crystal structures of key intermediates in the synthesis of fluconazole, offering insights into the molecular architecture that precedes the final drug substance. Understanding these crystalline forms is not merely an academic exercise; it provides a basis for process optimization, impurity control, and ultimately, the consistent production of high-quality fluconazole.
The Synthetic Pathway: A Journey in Crystallization
The synthesis of fluconazole, chemically known as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, typically proceeds through several key crystalline intermediates.[1] While various synthetic routes have been patented, a common and illustrative pathway involves the formation of a substituted acetophenone, followed by conversion to an epoxide, and subsequent ring-opening to yield the final product.[2][3] This guide will focus on the crystallographic details of two pivotal intermediates for which structural data is available: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and the subsequent epoxide, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole .
Crystallographic Deep Dive: The Ethnone Intermediate
The first key crystalline intermediate on our journey is 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . The solid-state structure of this compound provides the foundational stereochemistry and intermolecular interactions that will influence subsequent transformations. The ability to isolate this intermediate in a stable, crystalline form is crucial for purification and ensuring the quality of the downstream epoxide.
Experimental Protocol: Crystallization of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
A common method for obtaining single crystals of this intermediate suitable for X-ray diffraction is through slow evaporation.[4]
-
Dissolution: Dissolve the crude 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone product in a minimal amount of a suitable solvent, such as dry ethanol.
-
Evaporation: Allow the solution to stand at room temperature, permitting slow evaporation of the solvent over several days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Isolation: Carefully isolate the well-formed crystals from the mother liquor.
-
Analysis: The obtained crystals can then be analyzed using single-crystal X-ray diffraction to determine their three-dimensional structure.
Crystal Structure Analysis
Single-crystal X-ray diffraction analysis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reveals a well-ordered molecular packing.[4] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₇F₂N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.025 |
| b (Å) | 9.853 |
| c (Å) | 14.735 |
| α (°) | 79.04 |
| β (°) | 80.57 |
| γ (°) | 88.15 |
| Volume (ų) | 988.2 |
| Z | 2 |
Data sourced from Tao et al. (2007).[4]
The molecular structure reveals a significant dihedral angle between the difluorophenyl ring and the triazole ring, recorded at 84.00(4)°.[4] The crystal packing is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules together.[4] This ordered arrangement is a testament to the specific intermolecular forces at play, which dictate the macroscopic properties of the crystalline solid.
The Epoxide Intermediate: A Chiral Crossroads
The next critical intermediate is the epoxide, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole . The formation of this epoxide is a key step as it introduces a chiral center, the subsequent opening of which by a second triazole molecule leads to the final fluconazole structure. Historically isolated as an oil, the successful crystallization of this intermediate has provided invaluable structural information.[1]
Experimental Protocol: Crystallization of the Epoxide Intermediate
The crystallization of the epoxide intermediate can be achieved through a multi-solvent system.[1]
-
Synthesis: The epoxide is synthesized from 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, for instance, by reaction with trimethylsulfoxonium iodide in the presence of a base.[1]
-
Purification: The crude epoxide product is purified to remove unreacted starting materials and byproducts.
-
Crystallization: The purified epoxide is dissolved in a solvent system such as dichloromethane/methanol (DCM/MeOH).[1]
-
Crystal Growth: Slow evaporation of this solvent mixture at ambient temperature allows for the formation of single crystals.
-
Isolation and Analysis: The resulting crystals are isolated and subjected to single-crystal X-ray diffraction analysis.
Crystal Structure Analysis
The crystal structure of the epoxide intermediate reveals a triclinic system with the space group P-1.[1] The crystallographic data are detailed in the table below.
| Parameter | Value |
| Chemical Formula | C₁₁H₉F₂N₃O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3225 |
| b (Å) | 7.5833 |
| c (Å) | 9.856 |
| α (°) | 91.908 |
| β (°) | 100.824 |
| γ (°) | 103.800 |
| Volume (ų) | 520.28 |
| Z | 2 |
Data sourced from Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole...[1]
The molecule adopts a stepped conformation where the triazole and phenyl rings are nearly parallel.[1] In the absence of strong hydrogen-bond donors, the crystal packing is primarily governed by weaker interactions, including C–H···N, C–H···F, and F···F contacts.[1] This detailed structural information is critical for understanding the reactivity of the epoxide and how it presents itself for the subsequent nucleophilic attack by the second triazole ring.
The Unseen Intermediate: 1,3-Dichloro-2-(2,4-difluorophenyl)propan-2-ol
In some synthetic variations, 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol serves as an early-stage precursor.[3] This intermediate is typically formed from the reaction of a Grignard reagent derived from 1-bromo-2,4-difluorobenzene with 1,3-dichloroacetone.[3] While its pivotal role in certain synthetic schemes is acknowledged, to date, detailed single-crystal X-ray diffraction data for this specific intermediate does not appear to be publicly available. Its characterization in patents and literature is often limited to spectroscopic methods such as NMR. The absence of a published crystal structure highlights an area for future research, as understanding its solid-state form could provide further opportunities for process control and optimization.
Conclusion: From Intermediate Structure to Final Product Quality
The solid-state structure of synthetic intermediates is a critical but often overlooked aspect of pharmaceutical development. This guide has illuminated the crystallographic details of two key intermediates in the synthesis of fluconazole, demonstrating that even molecules several steps removed from the final API possess a rich and informative solid-state chemistry. The ordered arrangement of molecules in the crystalline lattice of the ethanone and epoxide intermediates, governed by specific intermolecular forces, dictates their physical properties and, by extension, their suitability for large-scale pharmaceutical manufacturing. For drug development professionals, a deep understanding of the crystallography of these precursors is not just a matter of scientific curiosity; it is a tool for ensuring the robustness, reproducibility, and quality of the entire synthetic process, ultimately leading to a safer and more effective final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. patents.justia.com [patents.justia.com]
- 3. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: Synthesis of Novel Triazole Antifungal Agents from 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The rise of invasive fungal infections, coupled with increasing resistance to existing therapies, presents a significant global health challenge. Triazole antifungals, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), remain a cornerstone of treatment.[1][2] This application note provides a detailed guide for the synthesis of novel triazole antifungal agents using 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone as a versatile starting material. This key intermediate possesses the essential difluorophenyl and triazole moieties known to be critical for potent antifungal activity.[1] We present two distinct, detailed protocols for synthesizing analogues of voriconazole and fluconazole, offering a strategic platform for the development of next-generation antifungal candidates. The methodologies are designed to be robust and adaptable, providing researchers with the tools to generate compound libraries for structure-activity relationship (SAR) studies.
Part 1: Core Synthetic Strategy & Mechanistic Rationale
The primary objective in synthesizing azole antifungals is to construct a molecule that effectively binds to and inhibits the CYP51 enzyme in fungi. The core structure generally consists of a tertiary alcohol bearing a dihalophenyl group and one or more azole rings.[1] Our starting material, this compound, is an ideal precursor as it already contains two of these critical pharmacophoric elements.
The Central Transformation: Ketone to Tertiary Alcohol
The carbonyl group of the ethanone is the key reactive site for building molecular diversity. The central synthetic strategy involves the nucleophilic addition of an organometallic reagent to this ketone, transforming the planar carbonyl into a chiral tertiary alcohol. This transformation is not merely a chemical step; it establishes the three-dimensional geometry crucial for fitting into the active site of the CYP51 enzyme. The hydroxyl group formed in this step is believed to coordinate with the heme iron atom in the enzyme's active site, which is a key interaction for potent inhibition.[1]
Caption: General mechanism for creating the tertiary alcohol core.
Part 2: Protocol for Synthesis of a Voriconazole Analogue
This protocol details the synthesis of a voriconazole analogue by reacting the starting ketone with a Grignard reagent derived from a substituted pyrimidine. Voriconazole is a potent antifungal agent, and creating analogues with the 2,5-difluoro substitution pattern allows for the exploration of new SAR.[3]
Workflow Diagram: Voriconazole Analogue Synthesis
Caption: Workflow for the synthesis of a voriconazole analogue.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound[3][4] | Major Supplier | ≥98% |
| 5-Fluoro-4-iodopyrimidine | Major Supplier | ≥97% |
| Magnesium turnings | Major Supplier | Grignard grade |
| Iodine | Major Supplier | Crystal, Reagent |
| Anhydrous Tetrahydrofuran (THF) | Major Supplier | DriSolv® or similar |
| Saturated Ammonium Chloride (NH₄Cl) solution | In-house prep | - |
| Ethyl Acetate | Major Supplier | ACS Grade |
| Hexanes | Major Supplier | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Supplier | ACS Grade |
| Silica Gel | Major Supplier | 230-400 mesh |
Step-by-Step Protocol
-
Preparation of the Grignard Reagent:
-
Rationale: This step creates the carbon-based nucleophile required to attack the ketone. Anhydrous conditions are critical as Grignard reagents react violently with water.
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine. The flask may be gently warmed to initiate the reaction, evidenced by the disappearance of the iodine color.
-
Add 20 mL of anhydrous THF.
-
Dissolve 5-fluoro-4-iodopyrimidine (1.0 eq) in 30 mL of anhydrous THF and add it dropwise to the magnesium suspension via an addition funnel over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the Grignard reagent is indicated by the consumption of magnesium and a change in color.
-
-
Grignard Reaction:
-
Rationale: This is the key bond-forming step. The reaction is performed at low temperature to minimize side reactions and improve diastereoselectivity.
-
In a separate flame-dried 250 mL round-bottom flask, dissolve this compound (1.1 eq) in 50 mL of anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent from Step 1 to the ketone solution via cannula over 1 hour.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it warm slowly to room temperature overnight.
-
-
Work-up and Extraction:
-
Rationale: This step quenches the reaction, neutralizes the reagents, and isolates the crude product from the aqueous phase.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Rationale: Column chromatography is used to separate the desired product from unreacted starting materials and side products.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the triazole protons, and a new singlet for the hydroxyl group.
-
Part 3: Protocol for Synthesis of a Fluconazole Analogue
This protocol outlines the synthesis of a fluconazole analogue, 2-(2,5-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. The synthetic route proceeds through an epoxide intermediate, which is a common and efficient strategy for producing such bis-triazole compounds.[5][6]
Workflow Diagram: Fluconazole Analogue Synthesis
Caption: Workflow for the synthesis of a fluconazole analogue.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound[3][4] | Major Supplier | ≥98% |
| Trimethylsulfoxonium iodide | Major Supplier | ≥98% |
| Sodium Hydride (NaH) | Major Supplier | 60% dispersion in oil |
| 1H-1,2,4-Triazole | Major Supplier | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Major Supplier | DriSolv® or similar |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Major Supplier | DriSolv® or similar |
| Diethyl Ether | Major Supplier | ACS Grade |
| Acetic Acid | Major Supplier | Glacial |
Step-by-Step Protocol
-
Formation of the Epoxide Intermediate:
-
Rationale: The Corey-Chaykovsky reaction converts the ketone into an epoxide. The sulfur ylide, generated in situ, acts as a methylene-transfer agent.
-
To a flame-dried 250 mL flask under argon, add sodium hydride (1.2 eq) and wash with hexanes to remove mineral oil.
-
Add 50 mL of anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir for 1 hour until hydrogen evolution ceases, indicating the formation of the ylide.
-
Dissolve this compound (1.0 eq) in 30 mL of anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction at room temperature for 4 hours, then heat to 50 °C for 2 hours.
-
Cool the reaction, pour it into 200 mL of ice-water, and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide. This intermediate is often used directly in the next step.
-
-
Epoxide Ring-Opening with Triazole:
-
Rationale: A second equivalent of triazole, activated as its sodium salt, acts as a nucleophile to open the epoxide ring, forming the desired tertiary alcohol and installing the second triazole ring.
-
In a separate flame-dried flask, suspend 1H-1,2,4-triazole (2.0 eq) and sodium hydride (2.0 eq) in 80 mL of anhydrous DMF. Stir for 1 hour at room temperature to form sodium triazolide.
-
Dissolve the crude epoxide from Step 1 in 20 mL of anhydrous DMF and add it to the sodium triazolide suspension.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature and carefully pour it into 300 mL of ice-water.
-
Neutralize the mixture with glacial acetic acid, which should precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and air-dry.
-
-
Purification and Characterization:
-
Rationale: Recrystallization is an effective method for purifying solid products.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show two distinct sets of signals for the two triazole rings and a singlet for the new hydroxyl group.
-
Part 4: Evaluation of Antifungal Activity
To assess the efficacy of the newly synthesized compounds, their antifungal activity should be evaluated in vitro. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Protocol Outline: Broth Microdilution Assay
-
Prepare Fungal Inoculum: Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) and prepare a standardized inoculum as per CLSI guidelines.
-
Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds and a reference drug (e.g., Fluconazole) in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Determine MIC: The MIC is read visually as the lowest concentration of the compound that causes a significant reduction (typically ≥50% or ≥80% depending on the fungus) in fungal growth compared to the drug-free control well.[7]
Representative Antifungal Activity Data
The following table presents hypothetical, yet representative, MIC₈₀ values (μg/mL) for the synthesized analogues compared to the reference drug Fluconazole. Such data is crucial for establishing SAR.
| Compound | C. albicans | C. glabrata | C. neoformans | A. fumigatus |
| Fluconazole (Reference) | 0.25 - 1 | 8 - 64 | 2 - 8 | >64 |
| Voriconazole Analogue | ≤0.125 | 1 - 4 | ≤0.125 | 0.5 - 2 |
| Fluconazole Analogue | 0.25 | 4 - 16 | 1 - 4 | >64 |
Note: Data is illustrative. Actual values must be determined experimentally. The improved activity against A. fumigatus is a characteristic goal for voriconazole analogues.[2]
References
- 1. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theclinivex.com [theclinivex.com]
- 5. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Novel Drug Design
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, diverse biological targets – is a cornerstone of efficient drug discovery. The 1,2,4-triazole ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs with a wide therapeutic index, including antifungal, anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Its value stems from its unique electronic properties, metabolic stability, and its capacity to act as a hydrogen bond acceptor and donor, facilitating strong interactions with biological receptors.[1]
This guide focuses on a specific, highly promising derivative: 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . This molecule synergistically combines the proven biological relevance of the 1,2,4-triazole moiety with a 2,5-difluorophenyl group. The inclusion of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[4][5][6] This compound is a known intermediate in the synthesis of potent triazole antifungal agents like Isavuconazole, highlighting its inherent potential as a building block for new therapeutic agents.[7]
These application notes provide a comprehensive framework for researchers to explore the therapeutic potential of this molecule, detailing synthetic protocols, biological screening methodologies, and computational approaches for lead optimization.
Synthesis and Characterization
The synthesis of this compound is achievable through a straightforward two-step process starting from 2',5'-difluoroacetophenone.
Protocol 1: Synthesis of 2-bromo-1-(2,5-difluorophenyl)ethanone
-
Reaction Setup: To a solution of 2',5'-difluoroacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Initiation: Add a catalytic amount of p-toluenesulfonic acid or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the α-bromo ketone intermediate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1H-1,2,4-triazole (1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the triazole salt.
-
Nucleophilic Substitution: Add a solution of 2-bromo-1-(2,5-difluorophenyl)ethanone (1 equivalent) in DMF dropwise to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A synthesis reported in the literature provides key characterization data for the final product.[8]
| Parameter | Expected Value[8] |
| Appearance | Yellow solid |
| Melting Point | 124–126°C |
| ¹H-NMR (CDCl₃) | δ 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), 8.22 (s, 1H) |
| HRMS (ESI, QTOF) | m/z calcd for C₁₀H₇F₂N₃O [M]⁺: 224.0557; found: 224.0655 |
Application Note I: A Scaffold for Novel Antifungal Agents
Scientific Rationale
The structural similarity of the title compound to the core of established triazole antifungals makes it a prime candidate for development in this therapeutic area. Triazole antifungals act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and arresting fungal growth.[10][11]
The proposed workflow is to first confirm the antifungal activity of the core molecule and then use it as a scaffold for building a chemical library to identify potent lead compounds.
Protocol 3: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Fungal Strains: Use a panel of clinically relevant fungal strains, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus. Include fluconazole-resistant strains to test for activity against resistant pathogens.
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Drug Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1%.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi + medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure absorbance at 600 nm.
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the cellular ergosterol content to confirm the mechanism of action.
-
Fungal Culture: Grow a logarithmic phase culture of Candida albicans in a suitable broth medium.
-
Drug Treatment: Expose the fungal cells to the test compound at concentrations corresponding to 0.5x, 1x, and 2x its predetermined MIC value for 16 hours. Use a known CYP51 inhibitor (e.g., fluconazole) as a positive control and an untreated culture as a negative control.
-
Sterol Extraction: Harvest the cells by centrifugation. Saponify the cell pellet with alcoholic potassium hydroxide. Extract the non-saponifiable lipids (sterols) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 240 nm and 300 nm using a UV-Vis spectrophotometer. The presence of ergosterol results in a characteristic four-peaked curve. Inhibition of the ergosterol pathway leads to a decrease in the ergosterol-specific absorbance and an increase in the absorbance at ~270 nm due to the accumulation of sterol intermediates.
-
Quantification: Calculate the percentage of ergosterol inhibition relative to the untreated control.
Protocol 5: In Silico Modeling - Docking with Fungal CYP51
Computational docking can predict the binding affinity and orientation of the compound within the active site of the target enzyme, guiding further synthetic modifications.
-
Target Preparation: Obtain the crystal structure of fungal CYP51 (e.g., from Saccharomyces cerevisiae or Candida albicans) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate a 3D structure of this compound and its analogs. Perform energy minimization using a suitable force field.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the active site of CYP51. The active site is defined based on the co-crystallized native ligand or known binding pocket residues.
-
Analysis: Analyze the resulting docking poses. The N4 atom of the triazole ring should coordinate with the heme iron atom in the active site, a hallmark interaction for azole antifungals. Evaluate other interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides an estimate of the binding affinity.
Data Interpretation and Lead Optimization
The goal is to establish a Structure-Activity Relationship (SAR). Modifications to the core scaffold can be explored to enhance potency and selectivity.
| Analog | Modification | Hypothetical MIC (µg/mL) | Hypothetical Docking Score (kcal/mol) | Rationale for Modification |
| Parent Cmpd | - | 16 | -7.5 | Baseline activity of the core scaffold. |
| Analog 1 | Reduction of ketone to hydroxyl | 4 | -8.8 | The hydroxyl group can form a key hydrogen bond with active site residues, mimicking drugs like fluconazole. |
| Analog 2 | Addition of a second triazole | 8 | -8.2 | Explores if additional interactions with the enzyme can be achieved. |
| Analog 3 | Phenyl ring replaced with pyridine | 32 | -6.9 | Investigates the importance of the difluorophenyl group for hydrophobic interactions. |
| Analog 4 | Alkylation of the ethanone backbone | 2 | -9.5 | A side chain can occupy additional hydrophobic pockets in the active site, similar to voriconazole. |
Application Note II: Exploring Anticancer Potential
Scientific Rationale
The 1,2,4-triazole nucleus is also present in several anticancer drugs.[12][13] For example, Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. Aromatase is a cytochrome P450 enzyme (CYP19A1) responsible for the final step of estrogen biosynthesis. Given that the antifungal target (CYP51) and the aromatase target (CYP19A1) are both P450 enzymes, there is a mechanistic rationale for cross-activity. The triazole moiety can coordinate with the heme iron of aromatase, inhibiting its function.
Protocol 6: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's ability to inhibit the growth of cancer cells.
-
Cell Lines: Use a panel of human cancer cell lines, particularly estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7. Include a non-cancerous cell line (e.g., MRC-5) to assess selectivity.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Use a known anticancer drug (e.g., doxorubicin or letrozole) as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound represents a strategically valuable starting point for the development of novel therapeutic agents. Its synthesis is accessible, and its structure incorporates key pharmacophoric features associated with both potent antifungal and potential anticancer activity. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate this compound, understand its mechanism of action, and rationally design next-generation analogs with improved efficacy and selectivity.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijpsr.com [ijpsr.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Modern Antifungal Therapy: Application Notes for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Introduction: The Strategic Importance of a Fluorinated Triazole Ketone
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular precision and strategic design. The compound 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone stands as a testament to this, serving as a critical cornerstone in the synthesis of advanced triazole antifungal drugs. Its unique architecture, featuring a difluorinated phenyl ring and a reactive triazole moiety, positions it as a highly valuable intermediate for the construction of potent inhibitors of fungal lanosterol 14α-demethylase. This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of fungal cell membranes.[1][2] The absence of ergosterol and the accumulation of toxic sterol precursors disrupt membrane function, leading to fungal cell death.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this key building block in the development of next-generation antifungal therapies.
Key Applications & Prominent Derivatives: The Isavuconazole Story
The primary and most significant application of this compound in medicinal chemistry is as a pivotal precursor in the synthesis of isavuconazole .[4][5] Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis, two life-threatening fungal infections, particularly in immunocompromised patients.[6][7]
Table 1: Antifungal Spectrum of Isavuconazole
| Fungal Genus/Species | In Vitro Activity (MIC Range) | Clinical Significance |
| Aspergillus spp. | MIC₉₀: 1 µg/mL | Primary treatment for invasive aspergillosis.[2] |
| Mucorales order | Variable (MIC₅₀/₉₀, 2/>8 mg/L) | Approved for the treatment of invasive mucormycosis.[8] |
| Candida spp. | MIC₉₀: ≤1 µg/mL (most species) | Active against a broad range of Candida species.[1] |
| Cryptococcus spp. | Susceptible | Potential therapeutic option.[7] |
| Dimorphic Fungi | Active | Broad-spectrum activity.[2] |
The 2,5-difluoro substitution pattern on the phenyl ring of the parent ketone is a deliberate design element that contributes to the enhanced antifungal activity and favorable pharmacokinetic profile of isavuconazole.[2]
Synthetic Protocols: From Precursor to Key Intermediate
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a common synthetic route.
Protocol 1: Synthesis of this compound
Causality of Experimental Choices: This synthesis begins with a Friedel-Crafts acylation to introduce the chloroacetyl group, followed by a nucleophilic substitution with 4-amino-1,2,4-triazole. The subsequent diazotization and removal of the amino group yield the desired product. Each step is optimized to favor the desired reaction and minimize side products.
Materials:
-
1,4-Difluorobenzene
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
2-Propanol
-
4-Amino-4H-1,2,4-triazole
-
1 N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add chloroacetyl chloride dropwise at 0-5 °C.
-
Slowly add 1,4-difluorobenzene to the mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-1-(2,5-difluorophenyl)ethanone.
-
-
Step 2: Nucleophilic Substitution.
-
To a stirred solution of 2-chloro-1-(2,5-difluorophenyl)ethanone in 2-propanol, add 4-amino-4H-1,2,4-triazole.
-
Reflux the suspension for 6 hours.[9]
-
Cool the reaction mixture to room temperature and stir for an additional hour.[9]
-
Filter the solid, wash with cold 2-propanol, and dry under reduced pressure.[9]
-
-
Step 3: Diazotization and Removal of the Amino Group.
-
Dissolve the product from Step 2 in 1 N HCl at 2-5 °C.[9]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[9]
-
Stir the reaction mixture for 1 hour at 2-5 °C, then allow it to warm to room temperature and stir for another hour.[9]
-
Filter the resulting solid, wash with water, and dry under reduced pressure to yield this compound.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to the target ketone intermediate.
Biological Evaluation Protocols: Assessing Antifungal Efficacy
The ultimate goal of synthesizing derivatives from this compound is to develop potent antifungal agents. The following protocol details the standard method for determining the in vitro antifungal activity of these compounds.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Causality of Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antifungal agent.[10][11] It provides a quantitative measure of the drug's potency by identifying the lowest concentration that inhibits the visible growth of a fungus. The use of standardized media and inoculum density ensures reproducibility and comparability of results.[12]
Materials:
-
Test compound (e.g., isavuconazole)
-
Fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35 °C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or 100% inhibition, depending on the drug and fungus) compared to the growth control.[10]
-
Caption: Inhibition of ergosterol biosynthesis by triazoles.
The nitrogen atom in the triazole ring of the drug binds to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated. [1]This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately compromising its integrity and function and leading to cell death. [3]The specificity of triazoles for the fungal CYP51 over its human counterpart is a key factor in their therapeutic utility.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a class of life-saving antifungal medications. Its strategic design and versatile reactivity enable the synthesis of complex molecules like isavuconazole, which are crucial in the fight against invasive fungal infections. A thorough understanding of its synthesis, applications, and the biological evaluation of its derivatives is paramount for researchers and developers in the field of medicinal chemistry. The protocols and insights provided in this document are intended to serve as a comprehensive resource to facilitate further innovation in the development of novel and effective antifungal agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 4. theclinivex.com [theclinivex.com]
- 5. usbio.net [usbio.net]
- 6. Isavuconazonium - Wikipedia [en.wikipedia.org]
- 7. Isavuconazole | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. microbe-investigations.com [microbe-investigations.com]
Application Notes & Protocols: The Strategic Role of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in Azole Antifungal Development
Preamble: A Structural Perspective on Azole Antifungals
The azole class of antifungal agents represents a cornerstone in the management of fungal infections. Their efficacy is rooted in a precise molecular mechanism: the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51) in the fungal cell.[1][2][3] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][4] By disrupting ergosterol production, azoles compromise the membrane's structural integrity and function, leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect at high concentrations).[2][3][5]
Triazoles, a second-generation subclass of azoles including fluconazole and voriconazole, are distinguished by their three-nitrogen heterocyclic ring, which generally confers an improved safety profile and a broader spectrum of activity compared to earlier imidazoles.[1][2] The synthesis of these complex molecules relies on the strategic assembly of key structural motifs. A critical building block in this assembly is a substituted difluorophenyl ethanone core linked to a triazole moiety.
While the 2,4-difluorophenyl isomer is the well-known precursor for blockbuster drugs like fluconazole and voriconazole, its positional isomer, 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone , holds significant, nuanced importance.[6][7][8] It serves not only as a key starting material for the synthesis of novel azole drug candidates and structural analogs but also as a critical reference standard for identifying and quantifying impurities during the manufacturing of APIs like voriconazole.[9][10] This guide provides a detailed exploration of this specific precursor, its synthesis, characterization, and application in the broader context of azole antifungal development.
Logical & Experimental Workflow
The following diagram outlines the comprehensive workflow from precursor synthesis to the generation of a final azole compound, emphasizing the central role of characterization and purification at each critical juncture.
Caption: High-level workflow for the synthesis and application of the triazole precursor.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of related azole precursors.[9] It involves the N-alkylation of 1,2,4-triazole with a suitable 2-halo-acetophenone derivative.
Step 1: Synthesis of 2-chloro-1-(2,5-difluorophenyl)ethanone
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable dry solvent such as dichloromethane (DCM).
-
Reactant Addition: Cool the suspension to 0°C in an ice bath. Add 1,4-difluorobenzene (1.0 eq.) to the stirred suspension.
-
Acylation: Add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 2N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloro-1-(2,5-difluorophenyl)ethanone. This intermediate is often used in the next step without further purification.
Scientist's Note (Causality): The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. Aluminum chloride acts as a Lewis acid to generate a highly electrophilic acylium ion from chloroacetyl chloride, which then attacks the electron-rich difluorobenzene ring. The reaction is quenched in acidic ice water to hydrolyze the aluminum salts and facilitate separation.
Step 2: N-Alkylation with 1,2,4-Triazole
-
Setup: In a round-bottom flask, dissolve the crude 2-chloro-1-(2,5-difluorophenyl)ethanone (1.0 eq.) from the previous step in a suitable solvent like 2-propanol or acetonitrile.[9]
-
Reagent Addition: Add 1H-1,2,4-triazole (1.1 eq.) and a mild base such as triethylamine (TEA, 1.2 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours.[9] Monitor the reaction by TLC until the starting chloro-ketone is consumed.
-
Workup: Cool the reaction mixture to room temperature. If using K₂CO₃, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.
Scientist's Note (Causality): This is a nucleophilic substitution reaction where the deprotonated 1,2,4-triazole acts as the nucleophile, displacing the chloride from the α-carbon of the acetophenone. The base is crucial for deprotonating the triazole, thereby increasing its nucleophilicity. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Characterization and Quality Control of the Precursor
To ensure the precursor is suitable for subsequent steps, its identity and purity must be rigorously confirmed.
| Parameter | Methodology | Expected Result / Rationale |
| Identity & Structure | ¹H-NMR, ¹³C-NMR | Confirms the chemical structure by showing characteristic shifts and coupling constants for the aromatic protons, the methylene bridge, and the triazole protons. The number of signals in ¹³C-NMR verifies the number of unique carbon atoms.[9] |
| Identity & Structure | Infrared (IR) Spectroscopy | Shows characteristic absorption bands for key functional groups: C=O (ketone) stretch (~1700 cm⁻¹), C-F stretches, and aromatic C-H and C=C vibrations.[9] |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement, confirming the elemental composition and molecular formula (C₁₀H₇F₂N₃O).[9] |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound (typically >98%) and detects any residual starting materials or by-products. A validated HPLC method is essential for quality control.[11][12] |
| Melting Point | Melting Point Apparatus | A sharp, defined melting point range (e.g., 124–126°C) indicates high purity.[9] |
Table 1: Key Characterization Data for this compound [9]
| Technique | Observed Data |
| Appearance | Yellow Solid |
| Melting Point | 124–126 °C |
| IR (KBr, cm⁻¹) | 3055, 2981, 1707 (C=O) , 1621, 1513, 1489, 1258, 1138 |
| ¹H-NMR (500 MHz, CDCl₃) | δ 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), 8.22 (s, 1H) |
| HRMS (ESI, QTOF) | m/z calcd for C₁₀H₇F₂N₃O [M]⁺: 224.0557; found: 224.0655 |
Application Protocol: Synthesis of a Voriconazole-Related Analog
The synthesized and validated precursor serves as the electrophilic ketone partner in carbon-carbon bond-forming reactions to construct the core of the final azole antifungal. The following is a representative protocol for synthesizing a voriconazole analog, demonstrating the utility of the precursor.[9]
Caption: Synthetic pathway from the precursor to a complex azole analog.
-
Setup: In a dry flask under a nitrogen atmosphere, add tetrahydrofuran (THF), zinc dust (activated), and a catalytic amount of iodine or a Lewis acid (e.g., ZnCl₂).[8]
-
Reagent Addition: Add the pyrimidine derivative, for example, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, to the suspension. This will form an organozinc reagent in situ.[8]
-
Condensation: Cool the mixture (e.g., to 0-5°C) and add a solution of the precursor, this compound (1.0 eq.), dissolved in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product using column chromatography on silica gel to isolate the desired diastereomer.
-
Final Steps: The resulting tertiary alcohol can then be carried forward through subsequent steps (e.g., dehalogenation) to yield the final target molecule.
Scientist's Note (Trustworthiness): This Reformatsky-type reaction is a reliable method for forming a C-C bond at the carbonyl carbon. The organozinc reagent is less reactive and more selective than a corresponding Grignard reagent, which is advantageous when working with multifunctional molecules. The diastereoselectivity of the reaction can often be influenced by the specific reagents and conditions used. Each batch should be validated using chiral HPLC to determine the diastereomeric ratio.
Conclusion
This compound is a versatile and valuable chemical intermediate. While its 2,4-difluoro isomer is more famous, the 2,5-difluoro precursor is indispensable for synthesizing novel azole antifungals and for the critical quality control of existing drugs. The protocols detailed herein provide a robust framework for the synthesis, validation, and application of this key building block, empowering researchers to explore new frontiers in antifungal drug discovery and development.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 5. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 6. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 7. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) [benchchem.com]
- 8. VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 [data.epo.org]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theclinivex.com [theclinivex.com]
- 11. ybdpharmacy.com [ybdpharmacy.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Molecular Docking of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with Fungal Lanosterol 14α-Demethylase (CYP51)
Abstract
This document provides a comprehensive guide for the molecular docking of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a triazole-containing compound, with its putative fungal target, lanosterol 14α-demethylase (CYP51). Azole-based agents are cornerstone therapies for fungal infections, primarily acting by inhibiting CYP51, a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this small molecule within the enzyme's active site, offering critical insights for the rational design of novel, more potent antifungal agents.[3] This guide details the scientific rationale, provides a step-by-step protocol using industry-standard software, and outlines methods for results interpretation, tailored for researchers in mycology, computational chemistry, and drug development.
Scientific Rationale & Background
The Target: Fungal Lanosterol 14α-Demethylase (CYP51)
Lanosterol 14α-demethylase, a member of the cytochrome P450 superfamily, is an essential enzyme in fungi.[2][4] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthetic pathway of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, responsible for maintaining membrane fluidity, integrity, and function. The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, resulting in fungistatic or fungicidal effects.[5] The structural and functional conservation of CYP51 across pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, makes it a prime target for broad-spectrum antifungal drugs.[1]
The Ligand: this compound
The compound in focus, this compound, is structurally related to potent triazole antifungal drugs like isavuconazole and fluconazole.[5][6][7] Its core structure contains two key pharmacophoric features:
-
A Triazole Ring: The nitrogen atoms within the triazole ring are known to coordinate with the heme iron atom in the active site of CYP51, a hallmark interaction for azole-based inhibitors.[8]
-
A Difluorophenyl Group: The halogenated phenyl ring engages in hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel, contributing to binding affinity and specificity.[5]
This compound serves as a valuable intermediate in the synthesis of more complex triazole antifungals and is an excellent candidate for foundational docking studies.[9]
The Method: In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor protein).[3][10] The primary goals are to predict the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy). A lower, more negative binding energy typically indicates a more stable and higher-affinity interaction.[11][12] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing a structural hypothesis for ligand-receptor interactions that can guide further experimental validation.[10][13]
Workflow & Methodology Overview
The molecular docking process can be systematically divided into four main stages: Preparation of the receptor and ligand, execution of the docking simulation, and comprehensive analysis of the results.
Caption: High-level workflow for molecular docking.
Detailed Protocols
This protocol utilizes widely accessible and validated software tools.
| Software/Resource | Purpose | Source |
| RCSB Protein Data Bank | Obtain 3D crystal structure of the target enzyme. | --INVALID-LINK-- |
| Avogadro | Draw, optimize, and format the ligand structure. | --INVALID-LINK-- |
| AutoDock Tools (MGLTools) | Prepare receptor and ligand files (PDBQT format), generate grid box. | --INVALID-LINK-- |
| AutoDock Vina | Perform the molecular docking simulation. | --INVALID-LINK-- |
| PyMOL or UCSF ChimeraX | Visualize and analyze the docking results. | --INVALID-LINK-- or --INVALID-LINK-- |
Protocol 1: Receptor Preparation
Rationale: The raw crystal structure from the PDB contains non-essential information (e.g., water molecules, co-crystallized ligands) that must be removed.[14][15] Polar hydrogens and atomic charges must be added to the protein to correctly calculate electrostatic interactions during docking.[16]
-
Obtain the Receptor Structure:
-
Navigate to the RCSB PDB database.
-
Search for a suitable crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51). A recommended entry is PDB ID: 5V5Z , which is the structure of C. albicans CYP51 in complex with an azole inhibitor.[17]
-
Download the structure in "PDB Format".
-
-
Clean the PDB File:
-
Open the downloaded PDB file in AutoDock Tools (ADT).
-
Remove Water Molecules: Select Edit -> Delete Water.
-
Remove Co-crystallized Ligands/Ions: Identify the non-protein heteroatom (HETATM) records in the structure (e.g., the original inhibitor) and delete them.
-
Isolate Protein Chain: If the biological unit contains multiple protein chains, select and retain only the chain of interest (e.g., Chain A).[18]
-
-
Prepare for Docking:
-
Add Hydrogens: With the protein model selected, navigate to Edit -> Hydrogens -> Add. Choose "Polar only" and click OK. This step is crucial for defining hydrogen bond donors and acceptors.
-
Compute Charges: Navigate to Edit -> Charges -> Compute Gasteiger. This assigns partial atomic charges, which are necessary for the scoring function.
-
Set Atom Types: Assign AD4 atom types via Grid -> Macromolecule -> Choose.
-
Save as PDBQT: Save the prepared receptor file in the AutoDock PDBQT format (.pdbqt). This format contains the 3D coordinates, charge information, and atom types required by AutoDock Vina.[19]
-
Protocol 2: Ligand Preparation
Rationale: A 2D chemical structure must be converted into a low-energy 3D conformation.[20] Energy minimization is performed to find a stable, sterically favorable conformation of the ligand before docking.[15][21] Like the receptor, the ligand must also be saved in the PDBQT format with appropriate charges and rotatable bonds defined.
-
Draw the Ligand:
-
Optimize Geometry and Add Hydrogens:
-
Save and Convert to PDBQT:
-
Save the optimized 3D structure as a .mol2 or .pdb file.
-
Open the ligand file in AutoDock Tools.
-
The software will automatically detect the root and define rotatable bonds. Verify these are chemically sensible.
-
Save the prepared ligand file in the PDBQT format (.pdbqt).
-
Protocol 3: Docking Execution with AutoDock Vina
Rationale: A "grid box" must be defined to specify the search space for the docking algorithm.[24] This box should encompass the entire active site of the enzyme to ensure the ligand can be placed in all possible valid orientations. AutoDock Vina uses a scoring function to evaluate ligand poses and ranks them based on predicted binding affinity.[24]
-
Define the Binding Site (Grid Generation):
-
In ADT, load both the prepared receptor PDBQT and the original PDB file containing the co-crystallized inhibitor (e.g., from 5V5Z).
-
Superimpose the prepared receptor onto the original structure. The co-crystallized inhibitor's location marks the active site.
-
Open the Grid Box tool: Grid -> Grid Box.
-
Center the grid box on the co-crystallized inhibitor. Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encloses the binding pocket, providing enough space for the ligand to rotate freely.[25]
-
Note the coordinates for the center of the box and its dimensions (in x, y, z). Save these values in a text file for later use.
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the Vina command: vina --config conf.txt
-
Analysis & Interpretation of Results
Rationale: The output from Vina provides multiple binding poses ranked by their binding affinity.[26] A thorough analysis involves examining the top-ranked pose for its energy score and its interactions with active site residues. Lower Root Mean Square Deviation (RMSD) values between poses indicate convergence to a similar binding mode.[27]
References
- 1. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Molecular docking study of naturallyoccurring compounds as inhibitors of N-myristoyl transferase towards antifungal agents discovery [scielo.org.co]
- 4. pnas.org [pnas.org]
- 5. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) [benchchem.com]
- 6. theclinivex.com [theclinivex.com]
- 7. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound [myskinrecipes.com]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. etflin.com [etflin.com]
- 13. Antifungal Agents: Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. rcsb.org [rcsb.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. scotchem.ac.uk [scotchem.ac.uk]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. bioinformaticsreview.com [bioinformaticsreview.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Unraveling the Structure-Activity Relationship of Difluorophenyl Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to understanding and investigating the structure-activity relationship (SAR) of difluorophenyl triazole compounds. This class of molecules holds significant therapeutic potential, particularly as antifungal agents. This document is designed to empower researchers to rationally design, synthesize, and evaluate novel difluorophenyl triazole derivatives with enhanced efficacy and safety profiles.
I. Introduction: The Significance of the Difluorophenyl Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal drugs.[1][2] When coupled with a difluorophenyl moiety, these compounds exhibit potent inhibitory activity against fungal cytochrome P450 enzymes, most notably lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Its inhibition disrupts membrane integrity, leading to fungal cell death.[6] The difluorophenyl group plays a crucial role in the binding of these compounds to the active site of CYP51, contributing to their potency and selectivity.[7] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the development of new, more effective antifungal therapies to combat the growing threat of drug-resistant fungal infections.[2]
II. Core Principles of Structure-Activity Relationship (SAR)
The biological activity of difluorophenyl triazole compounds is exquisitely sensitive to structural modifications. The following sections dissect the key structural components and their influence on antifungal potency.
A. The Essential Pharmacophore: Triazole and Difluorophenyl Moieties
The foundational structure for antifungal activity consists of the 1,2,4-triazole ring linked to a difluorophenyl group, typically through a two-carbon linker. The nitrogen atom at position 4 (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, a critical interaction for enzyme inhibition.[8] The 2,4-difluorophenyl group anchors the molecule within a hydrophobic pocket of the enzyme.
B. Impact of Substituents on the Phenyl Ring
The position and nature of the fluorine atoms on the phenyl ring are critical. The 2,4-difluoro substitution pattern is a common feature in many potent antifungal agents, including fluconazole and voriconazole.[3] Modifications to this pattern can significantly impact activity.
-
Positional Isomers: Shifting the fluorine atoms to other positions, such as 2,5- or 3,4-difluoro, often leads to a decrease in antifungal activity.
-
Additional Substituents: Introduction of other substituents on the phenyl ring can modulate activity, though often with a decrease in potency compared to the 2,4-difluoro arrangement.
C. The Role of the Side Chain (R-group)
The side chain attached to the carbon atom bearing the hydroxyl group and the difluorophenyl ring offers a rich avenue for SAR exploration. This region of the molecule extends towards the solvent-exposed surface of the enzyme, and modifications here can influence potency, spectrum of activity, and pharmacokinetic properties.
-
Hydrophobicity and Steric Bulk: The size and lipophilicity of the R-group can significantly affect binding affinity. Bulky, hydrophobic groups can enhance van der Waals interactions with the enzyme's active site.
-
Polar Groups and Hydrogen Bonding: The introduction of polar functional groups capable of hydrogen bonding can lead to additional interactions with amino acid residues in the enzyme, potentially increasing potency. For example, the incorporation of a second triazole ring or a pyrimidine moiety has been a successful strategy in developing second-generation triazoles.[9]
III. Experimental Design for SAR Studies
A systematic approach is crucial for elucidating the SAR of novel difluorophenyl triazole compounds. The following workflow outlines the key experimental stages.
References
- 1. A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 5. Construction of antifungal dual-target (SE, CYP51) pharmacophore models and the discovery of novel antifungal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Welcome to the technical support guide for the synthesis and optimization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This molecule is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly triazole-based antifungals.[1][2][3] Its efficient synthesis is critical for drug development timelines and cost-effectiveness.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. It is designed for researchers, chemists, and process development professionals to diagnose issues, optimize reaction conditions, and improve yield and purity.
I. Overview of the Synthetic Pathway
The synthesis is typically a two-step process starting from 1-(2,5-difluorophenyl)ethanone.
-
α-Bromination: The first step involves the bromination of the α-carbon of 1-(2,5-difluorophenyl)ethanone to yield the key intermediate, 2-bromo-1-(2,5-difluorophenyl)ethanone.
-
N-Alkylation: The second step is a nucleophilic substitution where the 1H-1,2,4-triazole displaces the bromide from the α-bromo ketone intermediate. This step is critical as it can lead to isomeric impurities.
References
Technical Support Center: Optimizing the Synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Process R&D
Welcome to the technical support guide for the synthesis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This molecule is a critical intermediate in the development of advanced triazole-based active pharmaceutical ingredients (APIs).[1][2] The seemingly straightforward N-alkylation of 1,2,4-triazole with an α-haloketone is often complicated by challenges in yield and purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during scale-up. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for process optimization.
Section 1: Synthesis Overview & Core Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The anion of 1,2,4-triazole, generated by a base, attacks the electrophilic α-carbon of a 2-halo-1-(2,5-difluorophenyl)ethanone, displacing the halide leaving group.
Primary Reaction Scheme:
The key to a high-yielding process lies in controlling the reaction to favor this specific pathway over numerous potential side reactions. The reactivity of α-haloketones is significantly enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis? The primary challenge is controlling regioselectivity. 1,2,4-Triazole has two reactive nitrogen atoms (N-1 and N-4) that can be alkylated. This typically results in a mixture of the desired N-1 substituted product and the undesired N-4 isomer, which complicates purification and lowers the yield of the target compound.[4][5]
Q2: Why is the N-1 isomer the desired product? The N-1 isomer is the specific constitutional isomer required for the subsequent steps in the synthesis of many complex antifungal agents.[6][7] The N-4 isomer is a process-related impurity that must be removed.
Q3: Which α-haloketone should I use: the bromo- or chloro- derivative? 2-Bromo-1-(2,5-difluorophenyl)ethanone is generally preferred. Bromide is a better leaving group than chloride, leading to faster reaction rates under milder conditions.[3] This can help minimize side reactions that may occur at higher temperatures or longer reaction times required for the chloro-analog.
Q4: What are the most critical parameters to control for maximizing yield? The three most critical parameters are:
-
Choice of Base: This directly impacts the N-1/N-4 isomer ratio.
-
Choice of Solvent: Affects reactant solubility and the reactivity of the nucleophile.
-
Temperature: Controls the reaction rate versus the rate of degradation and side reactions.
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| 1. Low Overall Yield with Complex Mixture by TLC/LCMS | A. Poor Regioselectivity (High N-4 Isomer Formation) | Solution: Change your base/solvent system. The combination of DBU (a strong, non-nucleophilic base) in an aprotic solvent like THF is highly effective at maximizing the N-1 to N-4 ratio, often achieving >90:10 selectivity.[4][5]Rationale: Weaker inorganic bases like K₂CO₃ in polar aprotic solvents (e.g., DMF, Acetonitrile) can also provide good selectivity.[8] The goal is to efficiently deprotonate the triazole without introducing a competing nucleophile. |
| B. Degradation of Starting α-Haloketone | Solution: Maintain a controlled temperature (start at room temperature before gentle heating), use a milder base (e.g., K₂CO₃ instead of NaOH), and ensure the base is added slowly. Avoid overly harsh conditions.Rationale: α-haloketones can undergo self-condensation or other side reactions like the Favorskii rearrangement under strongly basic conditions.[9][10] The presence of two electron-withdrawing groups makes the α'-protons acidic and susceptible to base-mediated side reactions. | |
| C. Over-Alkylation | Solution: Use a slight excess (1.1-1.2 equivalents) of 1,2,4-triazole relative to the α-haloketone. Avoid a large excess of the alkylating agent.Rationale: The N-1 product can be further alkylated by the α-haloketone at the N-4 position to form a quaternary triazolium salt, which consumes the product and starting material.[5][11] | |
| 2. High Level of N-4 Isomer Impurity | A. Suboptimal Base/Solvent Combination | Solution: Switch to the recommended DBU/THF system. If not possible, use Cs₂CO₃ in DMF, which has also shown high efficacy in similar alkylations.[12]Rationale: The regioselectivity is a complex function of the triazole salt's counter-ion, its aggregation state, and solvent interactions. Empirically, systems like DBU/THF have been proven to favor N-1 alkylation.[4] |
| B. Inefficient Purification | Solution: The N-1 and N-4 isomers have different polarities and can be separated by silica gel column chromatography. Use a gradient elution system, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.Rationale: The N-4 isomer is typically more symmetrical and may be less polar than the N-1 isomer, allowing for chromatographic separation. | |
| 3. Incomplete Reaction (Starting Material Remains) | A. Insufficient Base or Inactive Base | Solution: Ensure you are using at least one equivalent of a strong enough base. If using K₂CO₃, ensure it is finely powdered and anhydrous. For DBU, ensure it is fresh.Rationale: The pKa of 1,2,4-triazole is approximately 10.26. The base must be strong enough to deprotonate it effectively to generate the nucleophilic triazole anion. |
| B. Low Reaction Temperature/Short Reaction Time | Solution: After initial mixing at room temperature, gently heat the reaction to 40-60 °C and monitor by TLC every hour. The reaction is typically complete within 4-12 hours.Rationale: Like most SN2 reactions, the rate is temperature-dependent. Insufficient thermal energy will result in a sluggish and incomplete conversion. | |
| C. Wet Solvent/Reagents | Solution: Use anhydrous solvents and reagents. Water can hydrolyze the α-haloketone and will compete with the triazole for the base.Rationale: The triazole anion is a strong base and will be quenched by protic species like water, reducing the concentration of the active nucleophile. |
Section 4: Recommended Experimental Protocol
This protocol is designed as a robust starting point for achieving high yield and purity.
Materials:
-
2-Bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq)
-
1H-1,2,4-Triazole (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1H-1,2,4-triazole (1.2 eq) and anhydrous THF (approx. 10 mL per 1 g of haloketone).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add DBU (1.2 eq) dropwise. Stir for 15 minutes at 0 °C. A thick white slurry may form.
-
Substrate Addition: Dissolve 2-bromo-1-(2,5-difluorophenyl)ethanone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in Hexane) until the starting haloketone spot has been consumed (typically 4-8 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in Hexane (e.g., starting from 20% and increasing to 70%) to separate the desired N-1 product from the N-4 isomer and other impurities. The N-1 isomer is typically the more polar product.[4]
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the resulting solid/oil by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.[13]
Section 5: Visual Workflows and Parameter Relationships
References
- 1. This compound [myskinrecipes.com]
- 2. theclinivex.com [theclinivex.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 6. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation Of Salts Of Posaconazole Intermediate [quickcompany.in]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This molecule is a critical intermediate in the synthesis of advanced triazole-based antifungal agents, such as the positional isomers of Voriconazole and related compounds of Isavuconazole.[1][2][3] Achieving high purity of this ketone precursor is paramount, as the presence of closely related impurities, particularly positional isomers, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[1]
This guide is structured to provide direct, actionable solutions to common purification challenges encountered in a research and development setting.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective protocols.
Q1: My isolated product is an off-white or brownish solid with a broad melting point range, well below the expected 124–126°C. What is the likely cause?
A1: This is a classic sign of significant impurities. The target compound, this compound, is reported as a yellow solid with a sharp melting point of 124–126°C.[1] A lower, broader melting point indicates the presence of contaminants that disrupt the crystal lattice.
Causality and Diagnosis:
-
Positional Isomers: During the initial Friedel-Crafts acylation or subsequent steps, isomers like 1-(2,4-difluorophenyl)- or 1-(3,4-difluorophenyl)-ethanone derivatives can form.[1] These isomers have very similar physical properties, making them difficult to separate and primary culprits for melting point depression.
-
Residual Starting Materials: Incomplete reaction can leave behind starting materials (e.g., 1,4-difluorobenzene, 2-chloro-1-(2,5-difluorophenyl)ethanone, or 1H-1,2,4-triazole).
-
Solvent Contamination: Inadequate drying will leave residual solvents, which also depresses the melting point.
-
Degradation Products: The triazole ring system can be sensitive to harsh pH or high temperatures over extended periods, leading to colored degradation byproducts.
Recommended Action: Proceed with a systematic purification strategy. Begin with recrystallization to remove bulk, dissimilar impurities, followed by column chromatography if isomeric impurities persist.
Q2: My HPLC and LC-MS analyses show a cluster of peaks with very similar retention times. One of them has the correct mass for my product. How do I deal with this?
A2: This scenario strongly suggests the presence of isomeric impurities. Since isomers have the same molecular weight, mass spectrometry will not differentiate them from the desired product, but chromatography can.
Causality and Diagnosis:
The synthesis of Voriconazole and related compounds is known to be susceptible to the formation of positional isomers if the starting materials are not isomerically pure.[1] For example, using a difluorobenzene source that contains 1,2- and 1,3-difluorobenzene in addition to the desired 1,4-difluorobenzene will inevitably lead to a mixture of final products. These isomers often co-elute or elute very closely on standard HPLC columns.
Recommended Action: High-resolution purification is required. Standard recrystallization is unlikely to be effective. You must employ preparative column chromatography with an optimized solvent system.
Workflow: Troubleshooting Low Purity Issues
Caption: Troubleshooting logic for purifying crude product.
Q3: I have attempted recrystallization with ethanol, but the purity only improved marginally. What is a more robust purification method?
A3: When a single-solvent recrystallization fails, it's because the solubility profiles of your target compound and the persistent impurity are too similar. The next steps involve either optimizing the recrystallization with a multi-solvent system or moving to chromatography.
Strategy 1: High-Resolution Column Chromatography
This is the most powerful technique for separating compounds with minor differences in polarity, such as positional isomers. The principle is to use a stationary phase (e.g., silica gel) and a mobile phase (solvent system) that causes the compounds to move at different rates down the column.
-
Mechanism: The slightly different distribution of electron density in positional isomers leads to small differences in their affinity for the polar silica gel. By using a mobile phase of optimal polarity, these small differences can be exploited to achieve separation.
(See Appendix A for a detailed step-by-step protocol for Column Chromatography.)
Strategy 2: Two-Solvent Recrystallization
This method can sometimes be effective and is more scalable than chromatography. It involves dissolving the impure solid in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Upon slow cooling, the desired compound should crystallize out, leaving the more soluble impurities behind.
-
Mechanism: You are creating a solvent environment where the saturation point of your target compound is reached first upon cooling, while the isomeric impurity, which may have slightly higher solubility in that specific solvent mixture, remains in the mother liquor. Finding the right solvent pair is key.
(See Appendix B for a detailed step-by-step protocol for Two-Solvent Recrystallization.)
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best "first pass" purification method for this compound after synthesis?
A1: A simple, single-solvent recrystallization from a suitable solvent like ethanol or isopropanol is the recommended first step.[4] This is highly effective at removing inorganic salts, unreacted polar starting materials, and other bulk impurities that have significantly different solubility profiles from your product. It is fast, economical, and can significantly enrich your product before attempting more laborious techniques like chromatography.
Q2: What analytical package is essential to confirm the purity and identity of the final product?
A2: A comprehensive assessment requires multiple analytical techniques:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment. An area percentage of >98% is typically desired for intermediates.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the molecular weights of the main peak and any impurities. It can rapidly confirm the presence of isomers.[1]
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure of the compound. Integration of the peaks can also give a rough estimate of purity against a known standard and will reveal the presence of any proton-containing impurities. The published spectrum shows characteristic signals at δ 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), and 8.22 (s, 1H) in CDCl₃.[1]
-
Melting Point: As discussed, a sharp melting point within the expected range (124–126°C) is a strong indicator of high purity.[1]
Q3: How should I properly store the purified this compound?
A3: To ensure long-term stability, the purified solid should be stored in a tightly sealed container (preferably amber glass to protect from light) in a cool, dry environment. For long-term storage (>6 months), storing it in a desiccator or under an inert atmosphere (like nitrogen or argon) at <4°C is recommended to prevent potential hydrolysis or degradation.
Appendices
Appendix A: Detailed Protocol - High-Resolution Column Chromatography
This protocol is designed to separate the target compound from closely related positional isomers.
Materials:
-
Silica gel (120-200 mesh)[5]
-
Crude this compound
-
Solvents: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) (HPLC grade)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Determine the Eluent System:
-
On a TLC plate, spot your crude material.
-
Develop the plate in various ratios of DCM:EtOAc (e.g., 98:2, 95:5, 90:10).
-
The ideal system will show good separation between the main spot and impurities, with the main spot having an Rf value of ~0.3.
-
Scientist's Note: An Rf of ~0.3 provides a good balance, ensuring the compound moves down the column efficiently but allows sufficient interaction with the silica for separation to occur.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen eluent system (e.g., 95:5 DCM:EtOAc). The amount of silica should be about 50-100 times the weight of your crude material for difficult separations.
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of DCM.
-
In a separate flask, add a small amount of silica gel (~2-3 times the weight of your product) and add the dissolved product solution.
-
Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method.
-
Scientist's Note: Dry loading onto the column prevents solvent effects from ruining the separation at the origin, leading to much sharper bands.
-
-
Elute and Collect Fractions:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the chosen solvent system.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions (those showing a single spot corresponding to the product).
-
Concentrate the combined fractions using a rotary evaporator to yield the purified solid.
-
Dry the solid under high vacuum to remove all solvent traces.
-
Purification Strategy Workflow
Caption: General workflow for product purification.
Appendix B: Detailed Protocol - Recrystallization from a Two-Solvent System
Potential Solvent Pairs: Ethanol/Water, Isopropanol/Hexane, Acetone/Water.
Procedure:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of the "good" solvent (e.g., hot ethanol) required to fully dissolve the solid at its boiling point.
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Scientist's Note: This ensures the solution is perfectly saturated at that temperature, which is the ideal starting point for forming high-quality crystals upon cooling.
-
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Appendix C: Data Tables
Table 1: Physical Properties of Target Compound and Potential Isomeric Impurities
| Compound Name | Structure | Molecular Weight | Melting Point (°C) | Reference |
|---|---|---|---|---|
| This compound | 2,5-Difluoro Isomer | 223.18 | 124–126 | [1] |
| 1-(3,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 3,4-Difluoro Isomer | 223.18 | 120–122 | [1] |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 2,4-Difluoro Isomer | 223.18 | 109 |[6] |
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides better separation for closely related compounds. |
| Mobile Phase | Ethyl Acetate / Dichloromethane Gradient | Start with low polarity (e.g., 2% EtOAc in DCM) and gradually increase EtOAc concentration to elute compounds of increasing polarity. |
| Column Loading | 1:100 (Crude:Silica ratio by weight) | A high ratio is crucial for separating difficult-to-resolve isomers. |
| Detection | UV at 254 nm | The aromatic ring and ketone carbonyl are strong UV chromophores. |
References
Technical Support Center: Byproduct Analysis in the Synthesis of Fluconazole Intermediates
Welcome to the Technical Support Center for the synthesis of fluconazole and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during synthesis. Our goal is to provide in-depth, scientifically grounded insights to help you optimize your synthetic routes, improve yield and purity, and ensure the integrity of your final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Isomeric Impurity Formation
Q1: I'm observing a significant isomeric impurity in my final fluconazole product that is difficult to remove. What is its likely identity and how can I mitigate its formation?
A1: The most common and challenging isomeric impurity is (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol.
-
Causality & Mechanism: This impurity arises during the nucleophilic ring-opening of the epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, by the 1,2,4-triazole nucleophile. The 1,2,4-triazole anion exists in equilibrium between its 1H and 4H tautomers. While the N1 nitrogen is the desired site of attack to form fluconazole, the N4 nitrogen can also act as a nucleophile, leading to the formation of the N4-substituted isomer.[1] This isomer is often difficult to separate from fluconazole due to their similar polarities and physicochemical properties.
-
Troubleshooting & Mitigation Strategies:
-
Reaction Condition Optimization:
-
Solvent Selection: The choice of solvent can influence the tautomeric equilibrium of the 1,2,4-triazole anion. Aprotic polar solvents like DMF are commonly used, but screening other solvents may help to favor the N1-alkylation.
-
Base Selection: The nature of the base used to deprotonate 1,2,4-triazole can impact the N1/N4 selectivity. Stronger, bulkier bases may favor the formation of the less sterically hindered N1-anion.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although this may also decrease the reaction rate.
-
-
Purification Techniques:
-
If the isomeric impurity is formed, purification can be challenging. A patent on fluconazole purification suggests that a series of leaching steps with a mixture of water and organic solvents, followed by an acid/base treatment, can effectively reduce this impurity to acceptable levels.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit more expensive, option for isolating the pure fluconazole.
-
-
Issue 2: Byproducts from Incomplete Reactions or Side Reactions
Q2: My reaction mixture shows several byproducts besides the main isomeric impurity. What are these likely to be, and what are their sources?
A2: Several other common byproducts can form during the synthesis of fluconazole. These often stem from unreacted intermediates or side reactions of key starting materials.
Here is a summary of common byproducts and their origins:
| Byproduct Name | Structure | Typical Amount | Origin |
| Impurity B: 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol | Aromatic fluorine substitution | 0.1% to 0.3% | Reaction of 1,2,4-triazole with the aromatic fluorine atom of fluconazole.[1] |
| Impurity C: (2S)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | Diol impurity | 3% to 3.5% | Hydrolysis of the epoxide intermediate during the ring-opening step with 1,2,4-triazole.[1] |
| Impurity D: 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol | Disubstituted impurity | 0.5% to 1% | Disubstitution of both aromatic fluorine atoms in fluconazole with 1,2,4-triazole, or further reaction of Impurity B.[1] |
| Impurity E: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Unreacted intermediate | 0.1% to 0.3% | Incomplete reaction of the ketone intermediate during the formation of the epoxide.[1] |
| Desfluoro Impurity: 2-(4-Fluorophenyl)-1,3-bis-[2][3][4]triazol-1-yl-propan-2-ol | Monofluoro impurity | Varies | Can arise from impurities in the starting 1,3-difluorobenzene.[5] |
-
Troubleshooting & Mitigation Strategies:
-
Control of Starting Material Purity: Ensure the purity of starting materials, such as 1,3-difluorobenzene, to minimize the formation of related impurities like the desfluoro analog.[6]
-
Anhydrous Conditions: The formation of the diol impurity (Impurity C) is due to the hydrolysis of the epoxide.[1] Maintaining strict anhydrous conditions during the epoxide formation and subsequent ring-opening reaction is crucial.
-
Stoichiometry and Reaction Time: Carefully control the stoichiometry of reagents to avoid excess 1,2,4-triazole, which can promote aromatic substitution reactions leading to Impurities B and D.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or HPLC can help determine the optimal reaction time to maximize the conversion of intermediates like Impurity E.
-
Microwave Irradiation: For some steps, such as the reaction of 1,2,4-triazole, microwave irradiation has been reported to improve reaction times and yields, potentially reducing the formation of certain byproducts.[5]
-
Issue 3: Analytical Characterization of Byproducts
Q3: What are the recommended analytical methods for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of fluconazole and its related impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of fluconazole and its impurities.[3][4][7][8]
-
Recommended Method: A reversed-phase HPLC method using a C18 column is commonly employed.[7][8] Isocratic elution with a mobile phase consisting of a mixture of methanol and water (e.g., 40:60 v/v) is often effective.[8]
-
Detection: UV detection at a wavelength of approximately 260 nm is suitable for fluconazole and its related compounds.[7][8]
-
Method Validation: It is crucial to validate the analytical method according to ICH guidelines, including parameters like linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantification (LOQ).[7][9][10]
-
-
Mass Spectrometry (MS):
-
LC-MS/MS: Coupling HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities.[11] This technique allows for the determination of the molecular weight and fragmentation patterns of the byproducts, aiding in their identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Experimental Workflow for Impurity Analysis:
Caption: Workflow for the analysis and identification of impurities.
Visualizing Byproduct Formation Pathways
The following diagram illustrates the key steps in a common synthetic route to fluconazole and highlights where major byproducts can originate.
Caption: Synthetic pathway of fluconazole and points of byproduct formation.
References
- 1. US20050282878A1 - Process for the purification of fluconazole - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrti.org [ijrti.org]
- 10. Method validation for the quantification of fluconazole and its organic impurities in raw material using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and structural identification of an impurity in fluconazole bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Welcome to the technical support center for the synthesis and purification of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity resolution during their experiments. As an intermediate in the synthesis of advanced triazole antifungal agents like Isavuconazole, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Understanding the Core Challenge: Isomeric Impurities
The primary challenge in the synthesis of this compound arises from the potential for contamination with positional isomers. These impurities typically originate from the starting material, difluorobenzene, which may contain other isomers such as 1,3-difluorobenzene or 1,4-difluorobenzene.[2] These isomeric starting materials can undergo the same synthetic transformations as the desired 1,2-difluorobenzene, leading to the formation of difficult-to-separate isomeric impurities in the final product.
The most common isomeric impurities are:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Controlling these impurities is critical as they can impact the quality and safety of the subsequent API.[2] The International Conference on Harmonisation (ICH) guidelines stipulate that impurities in a new drug substance must be identified and controlled to acceptable levels.[2][3][4]
Part 1: Troubleshooting Guides
HPLC Analysis: Poor Resolution of Isomeric Impurities
High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for assessing the purity of this compound and resolving its isomeric impurities.[1] However, achieving baseline separation of these closely related compounds can be challenging.
Problem: Co-elution or poor resolution of the main peak and isomeric impurity peaks in the HPLC chromatogram.
Workflow for Troubleshooting Poor HPLC Resolution:
References
- 1. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 2. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scribd.com [scribd.com]
Technical Support Center: A Troubleshooting Guide for Triazole Compound Synthesis
Welcome to the technical support center for triazole compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 1,2,3-triazoles, with a primary focus on the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a CuAAC reaction to fail or give a low yield?
A: The most frequent culprit is the inactive state of the copper catalyst. The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state.[1][2] This is often due to the presence of oxygen in the reaction mixture. Therefore, ensuring anaerobic conditions or, more practically, using a reducing agent like sodium ascorbate to continuously regenerate Cu(I) from Cu(II) is crucial for success.[1][3]
Q2: I obtained a mixture of 1,4- and 1,5-disubstituted triazoles. How can I synthesize a single regioisomer?
A: The regioselectivity of the azide-alkyne cycloaddition is dictated by the choice of catalyst. The classic thermal Huisgen cycloaddition often yields a mixture of both 1,4- and 1,5-isomers.[3][4] To obtain specific regioisomers, a catalyzed approach is necessary:
-
For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is highly regioselective for the 1,4-isomer.[4][5]
-
For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively produces the 1,5-isomer.[4][6][7]
Q3: How do I remove the copper catalyst from my final product?
A: Residual copper can be a significant impurity, especially for biological applications.[8] An effective method for its removal is to wash the organic solution of your product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[8] This will sequester the copper ions into the aqueous phase, which can then be separated.
Q4: Is a ligand necessary for a CuAAC reaction?
A: While the CuAAC reaction can proceed without a ligand, it is generally not recommended.[9] Ligands serve several important functions: they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation; they can significantly accelerate the reaction rate; and in biological contexts, they reduce the cytotoxicity of copper ions.[9][10]
In-Depth Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific problems you may encounter during triazole synthesis.
Section 1: Low or No Product Yield
Issue: My reaction shows very low conversion to the desired triazole, or no product is formed at all.
This is a common issue that can stem from several factors, ranging from the quality of your reagents to the reaction setup. A systematic approach to troubleshooting is essential.[11][12]
Question 1.1: Could my reagents or solvents be the problem?
Answer: Absolutely. The purity and integrity of your starting materials are paramount.
-
Reagent Quality: Azides, especially organic azides, can be unstable.[2] Ensure your azide and alkyne starting materials are pure. Reagents can degrade over time, so using freshly prepared or purified starting materials is advisable.[11]
-
Solvent Purity: The presence of impurities, particularly water, in solvents can be detrimental, especially for moisture-sensitive reactions.[11] For CuAAC reactions, while they can be performed in a variety of solvents, including water, ensuring the solvent is free from contaminants that could interfere with the catalyst is important.[1] For moisture-sensitive steps, using anhydrous solvents is recommended.[11]
Troubleshooting Protocol: Reagent and Solvent Quality Check
-
Verify Starting Material Purity: Check the purity of your azide and alkyne by NMR or another suitable analytical technique.
-
Use Fresh Reagents: If possible, use freshly opened or recently purified reagents.
-
Utilize Anhydrous Solvents: For reactions sensitive to moisture, use freshly dried solvents.
Question 1.2: Is my copper catalyst active?
Answer: Catalyst inactivity is a primary cause of CuAAC reaction failure.
-
Oxidation State: As mentioned, Cu(I) is the active catalyst. If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to Cu(II) upon storage. It is common practice to start with a Cu(II) salt (e.g., CuSO₄) and add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[1][3]
-
Catalyst Loading: While CuAAC is a catalytic reaction, insufficient catalyst loading can lead to slow or incomplete conversion. Typical catalyst loadings range from 0.01 mol% to 5 mol%.[2]
-
Ligand Choice: The choice of ligand can significantly impact the reaction rate.[10][13] For reactions in organic solvents, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are effective.[9] For bioconjugation in aqueous media, water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred.[9]
Troubleshooting Protocol: Catalyst System Optimization
-
In Situ Reduction: If using a Cu(II) salt, ensure a sufficient excess (typically 3- to 10-fold) of a reducing agent like sodium ascorbate is used.[1]
-
Optimize Catalyst Loading: If low conversion is observed, try increasing the catalyst loading.
-
Screen Ligands: The choice of ligand can be critical. If one ligand is not effective, consider screening others that are suitable for your solvent system.
Question 1.3: Are my reaction conditions optimal?
Answer: Incorrect temperature or reaction time can significantly impact the yield.
-
Temperature: While many CuAAC reactions proceed efficiently at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate.[3][14]
-
Reaction Time: It is crucial to monitor the reaction's progress to determine the optimal reaction time.[11] Letting a reaction run for too long after completion can sometimes lead to the formation of byproducts.
-
Monitoring Progress: Use techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR to track the consumption of starting materials and the formation of the product.[11][15]
Troubleshooting Protocol: Reaction Condition Adjustment
-
Monitor the Reaction: Set up the reaction and monitor its progress at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Adjust Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 40°C or 60°C).[14]
-
Confirm Completion: Ensure the reaction has gone to completion before proceeding with the work-up.
Section 2: Poor Regioselectivity
Issue: I am obtaining a mixture of 1,4- and 1,5-disubstituted triazoles.
This is a clear indication that the reaction is not under appropriate catalytic control.
Question 2.1: Why am I getting a mixture of isomers?
Answer: The formation of a mixture of regioisomers is characteristic of an uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition.[3][4] This can occur if your catalyst is inactive or if the reaction temperature is high enough to promote the uncatalyzed pathway.
Troubleshooting Protocol: Ensuring Regioselective Catalysis
-
Select the Correct Catalyst for the Desired Isomer:
-
Control Reaction Temperature: Avoid excessively high temperatures that might favor the non-selective thermal pathway. Most catalyzed azide-alkyne cycloadditions proceed under mild conditions.
Section 3: Formation of Unexpected Side Products
Issue: My reaction is producing significant amounts of side products.
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne.
Question 3.1: What is the likely identity of the main side product, and how can I prevent its formation?
Answer: A frequent side product in CuAAC reactions is a diacetylene, formed by the oxidative homocoupling of your terminal alkyne starting material.[3] This is particularly problematic when the reaction is exposed to oxygen.
Troubleshooting Protocol: Minimizing Alkyne Homocoupling
-
Degas Solvents: Before starting the reaction, degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere of argon or nitrogen.
-
Use a Reducing Agent: The presence of a reducing agent like sodium ascorbate not only keeps the copper in its active Cu(I) state but also helps to suppress oxidative side reactions.[3]
Section 4: Difficulties in Product Purification
Issue: I am struggling to isolate a pure triazole product.
Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or byproducts.[8]
Question 4.1: My crude NMR spectrum is complex, and column chromatography is proving difficult.
Answer: This can be due to a variety of impurities.
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have to separate your product from the starting azide and alkyne.
-
Residual Catalyst: As discussed, copper can be a persistent impurity. Paramagnetic impurities like Cu(II) can cause significant broadening or even disappearance of signals in an NMR spectrum, complicating analysis.[18]
-
Polarity Issues: Triazoles can be quite polar, which can make them challenging to purify by standard silica gel chromatography, sometimes leading to streaking or poor separation.[8]
Troubleshooting Protocol: Purification Strategy
-
Optimize Chromatography:
-
Remove Metal Impurities: Before chromatographic purification, perform an aqueous wash with a chelating agent like EDTA to remove the bulk of the copper catalyst.[8]
-
Consider Recrystallization: If your triazole is a solid, recrystallization can be an effective purification method, especially for removing small amounts of impurities.
Question 4.2: My product is an oil, but I expected a solid.
Answer: The presence of impurities can depress the melting point of a compound, causing it to "oil out" instead of crystallizing.[8] Re-purifying the oil, perhaps by a different method (e.g., switching from silica gel to reverse-phase chromatography), may remove the impurities and allow for crystallization.
Visualizations and Workflows
Diagram 1: The Catalytic Cycle of CuAAC
This diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the key intermediates.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
reaction condition optimization for N-alkylation of 1,2,4-triazole
Technical Support Center: N-Alkylation of 1,2,4-Triazole
Introduction: The N-alkylation of 1,2,4-triazole is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3] However, the inherent aromaticity and presence of multiple nucleophilic nitrogen atoms (N-1, N-2, and N-4) present a significant regioselectivity challenge.[4] The unsubstituted 1,2,4-triazole exists in two tautomeric forms, leading to potential alkylation at different nitrogen atoms and often resulting in mixtures of N-1 and N-4 substituted isomers.[4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of this reaction and optimize their synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction is producing a mixture of N-1 and N-4 isomers with poor regioselectivity. How can I favor the N-1 product?
A1: This is the most common challenge in 1,2,4-triazole alkylation. The ratio of N-1 to N-4 isomers is governed by a delicate balance between kinetic and thermodynamic control.[6][7] The N-1 substituted isomer is generally the thermodynamically more stable product, while the N-4 isomer is often the kinetically favored product. To favor the N-1 isomer, you need to establish conditions that allow the reaction to reach thermodynamic equilibrium.
Key Strategies to Favor the N-1 Isomer:
-
Choice of Base and Solvent: Using a strong base in a polar aprotic solvent like DMF or THF is a common strategy. The base deprotonates the triazole, forming the triazolide anion. The solvent and counter-ion then play a crucial role.
-
DBU in THF: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has been reported to consistently provide a regioselectivity of approximately 90:10 in favor of the N-1 isomer.[2][5][8] DBU is a non-nucleophilic base, which minimizes side reactions.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): In polar aprotic solvents like DMF or acetonitrile, bases like potassium carbonate or cesium carbonate can be effective.[9][10] The larger, softer cesium cation may coordinate differently with the triazolide anion, influencing selectivity.
-
-
Temperature: Running the reaction at a higher temperature can provide the energy needed to overcome the activation barrier for the formation of the more stable N-1 product, promoting thermodynamic control.[6][7][11]
-
Reaction Time: Allowing the reaction to stir for a longer period can facilitate the equilibration from the kinetic N-4 product to the more stable N-1 product.
Data Snapshot: Effect of Base on Regioselectivity
| Base | Solvent | Alkylating Agent | N-1 : N-4 Ratio | Reference |
| DBU | THF | 4-Nitrobenzyl Halides | ~90:10 | 2[2] |
| K₂CO₃ | MeCN | tert-Butyl-2-bromoacetate | Poor selectivity (~16% yield) | 12[12] |
| K₂CO₃ | Ionic Liquid | Various Alkyl Halides | Excellent (N-1 selective) | 13[13] |
Q2: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?
A2: Low or no conversion can be traced back to several fundamental factors related to the reactants and conditions.
Troubleshooting Checklist:
-
Base Strength: Is your base strong enough? The pKa of 1,2,4-triazole is 10.26.[3] The base you choose should have a conjugate acid with a pKa significantly higher than this to ensure complete deprotonation. For example, the pKa of the conjugate acid of DBU is ~13.5, making it suitable. Carbonates (pKa of conjugate acid ~10.3) are borderline and may require higher temperatures or longer reaction times.
-
Alkylating Agent Reactivity: The nature of the leaving group is critical. The general reactivity trend is R-I > R-OTs > R-Br > R-Cl. If you are using an alkyl chloride and observing no reaction, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
Solubility: Ensure that the 1,2,4-triazole and its corresponding salt are soluble in the chosen solvent. If the triazolide salt precipitates out, the reaction will be slow or stall. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices.
-
Temperature: Some reactions require thermal energy to proceed. If you are running the reaction at room temperature without success, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring by TLC. Microwave-assisted synthesis can also significantly accelerate the reaction.[13]
-
Steric Hindrance: A bulky alkylating agent or a substituted triazole can slow the reaction down. In these cases, more forcing conditions (higher temperature, stronger base) may be necessary.
Q3: I am trying to alkylate with a secondary alcohol, but standard methods with alkyl halides are failing. What alternative methods can I use?
A3: Direct alkylation with secondary alcohols is challenging under standard SN2 conditions. The Mitsunobu reaction is an excellent alternative for this transformation.[14][15]
The Mitsunobu Reaction:
This reaction activates an alcohol in situ to undergo substitution with a pronucleophile, in this case, 1,2,4-triazole.[14] It typically proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[15]
-
Reagents: The classic conditions involve triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17]
-
Advantages: It is highly effective for primary and secondary alcohols and works under mild, neutral conditions. It can be a reliable method for synthesizing N-1 substituted triazoles.[18]
Caption: Mitsunobu reaction workflow for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my N-alkylation reaction?
A1: The ideal base should be strong enough to deprotonate the triazole without being nucleophilic enough to compete with the triazolide anion in attacking the alkylating agent.
Comparison of Common Bases:
| Base | Type | pKa (conjugate acid) | Advantages | Disadvantages |
| NaH | Strong, non-nucleophilic | ~36 | Irreversible deprotonation, drives reaction forward. | Can be heterogeneous, requires anhydrous conditions, safety handling. |
| K₂CO₃ / Cs₂CO₃ | Weak, inorganic | ~10.3 | Inexpensive, easy to handle, often used in polar solvents. | May require heat, can lead to mixtures if not optimized. |
| DBU | Strong, non-nucleophilic organic | ~13.5 | Soluble in organic solvents, mild conditions, good N-1 selectivity.[2][8] | More expensive than inorganic bases. |
| KOH / NaOH | Strong, inorganic | ~15.7 | Inexpensive, powerful. | Highly nucleophilic (can hydrolyze esters), often requires phase-transfer catalysis.[19] |
Q2: What is Phase-Transfer Catalysis (PTC) and when should I use it for triazole alkylation?
A2: Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing an inorganic base and an organic phase containing the substrate).[19] A phase-transfer catalyst, typically a quaternary ammonium salt (like TBAB, tetrabutylammonium bromide), shuttles the deprotonated nucleophile (triazolide anion) from the aqueous/solid phase into the organic phase where it can react with the alkylating agent.[20][21]
When to Use PTC:
-
When using inexpensive inorganic bases like NaOH or K₂CO₃ with organic-soluble substrates.
-
To avoid harsh, anhydrous conditions and expensive organic bases.
-
To improve reaction rates and yields in biphasic systems.
Caption: General mechanism of Phase-Transfer Catalysis.
Q3: How can I reliably distinguish between the N-1 and N-4 alkylated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for isomer characterization.[22][23][24][25]
-
¹H NMR: The chemical shifts of the triazole ring protons are distinct. In the N-1 isomer, the C5-H proton is typically downfield compared to the C3-H proton. In the symmetrical N-4 isomer, the C3-H and C5-H protons are chemically equivalent and appear as a single signal.
-
¹³C NMR: The chemical shifts of the ring carbons can also be used for assignment. Computational (GIAO DFT) methods can predict chemical shifts with high accuracy to help confirm assignments.[25][26]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the protons on the alkyl group's alpha-carbon and the triazole ring carbons, confirming the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations that help elucidate the 3D structure and confirm the substitution pattern.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using DBU
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 equiv.) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add DBU (1.1 equiv.) dropwise via syringe. Stir the mixture for 15-30 minutes at 0 °C.
-
Alkylation: Add the alkylating agent (1.0-1.1 equiv.) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-24 hours). Gentle heating may be required for less reactive alkylating agents.
-
Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography. The N-4 isomer is typically more polar and will elute later than the N-1 isomer.[2]
Protocol 2: General Procedure for Mitsunobu Reaction
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv.), 1,2,4-triazole (1.2 equiv.), and triphenylphosphine (1.2 equiv.) in anhydrous THF.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.2 equiv.) dropwise over 15-30 minutes. A color change and/or formation of a precipitate is often observed.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-12 hours).
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue contains the product along with triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved by silica gel column chromatography.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. beilstein-archives.org [beilstein-archives.org]
- 19. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 20. phasetransfer.com [phasetransfer.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 24. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 25. researchgate.net [researchgate.net]
- 26. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Technical Support Center: 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
<_ _>
Welcome to the dedicated technical support center for 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. This critical intermediate, a building block in the synthesis of azole-based antifungal agents like Isavuconazole, demands careful handling to ensure its integrity throughout research and development workflows.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to proactively prevent degradation and ensure the highest purity of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of this compound.
Q1: What is the recommended long-term storage condition for this compound?
A: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. While ambient temperature storage is often cited, for maximum shelf-life and prevention of subtle degradation, storage at -20°C to -80°C is recommended, especially for reference-grade material.[2]
Q2: Is this compound sensitive to light?
A: Yes, aromatic ketones as a class of compounds can be susceptible to photodegradation.[3][4][5] While specific photostability data for this exact molecule is not extensively published, it is best practice to store it in amber vials or otherwise protected from direct light to prevent potential photoreduction or photo-oxidation reactions.
Q3: What solvents are recommended for dissolving this compound?
A: The compound is freely soluble in methanol and methylene chloride. For creating stock solutions for long-term storage, DMSO is also a suitable solvent.[2] When choosing a reaction solvent, consider its purity, as contaminants can initiate degradation. Always use anhydrous, high-purity solvents when possible.
Q4: What are the primary known degradation pathways?
A: While this molecule is generally stable due to the strong carbon-fluorine bonds, potential degradation can occur via two main pathways under suboptimal conditions:
-
Hydrolysis: The α-triazolyl ketone structure can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could cleave the bond between the ethanone backbone and the triazole ring.[6][7][8]
-
Photoreduction/Oxidation: Exposure to UV light, especially in the presence of hydrogen donors (like certain alcohols) or oxygen, can lead to the reduction of the ketone group or other radical-mediated reactions.[4][5][9]
Part 2: Troubleshooting Guide
This guide provides a problem-and-solution framework for issues that may arise during experimentation.
Issue 1: Gradual Loss of Purity in a Stored Solution
-
Observation: HPLC or LC-MS analysis of a stock solution (e.g., in methanol or DMSO) shows a decrease in the main peak area and the appearance of new, smaller impurity peaks over days or weeks.
-
Probable Cause: This is likely due to slow degradation initiated by environmental factors. The most common culprits are exposure to light, repeated freeze-thaw cycles, or the presence of water or other reactive impurities in the solvent.
-
Troubleshooting & Prevention Workflow:
Caption: Troubleshooting workflow for purity loss in solution.
-
Corrective Actions:
-
Protect from Light: Immediately transfer solutions to amber glass vials or wrap the container in aluminum foil.
-
Use Anhydrous Solvents: If not already in use, prepare fresh stock solutions using high-purity, anhydrous solvents to minimize hydrolysis.
-
Aliquot Solutions: For frequently used stock solutions, divide them into smaller, single-use aliquots. This prevents contamination of the entire stock and minimizes freeze-thaw cycles, which can introduce moisture.
-
Issue 2: Appearance of an Unknown Impurity After a Reaction Under Basic Conditions
-
Observation: After performing a reaction using a base (e.g., NaOH, K₂CO₃), a significant new peak appears in the chromatogram, and the yield of the desired product is lower than expected.
-
Probable Cause: The α-triazolyl ketone moiety can be susceptible to base-catalyzed reactions. This could include hydrolysis or other rearrangements. The use of a strong base in a protic solvent (like water or ethanol) is a primary risk factor.
-
Preventative Protocol:
-
Base Selection: If possible, use a non-nucleophilic, hindered organic base instead of inorganic hydroxides.
-
Temperature Control: Run the reaction at the lowest effective temperature. Degradation reactions often have a higher activation energy than the desired reaction.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon. This minimizes oxidation, which can be exacerbated under basic conditions.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or rapid LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Issue 3: Inconsistent Reaction Yields in Photochemical Experiments
-
Observation: When using the compound in a reaction initiated by light, yields are not reproducible.
-
Probable Cause: The aromatic ketone functionality makes the molecule photoactive. It can absorb UV light and enter an excited state.[3] This excited molecule can then be reduced, oxidized, or participate in side reactions, competing with the desired reaction pathway. The solvent can play a significant role; for example, alcohols can act as hydrogen donors, leading to photoreduction.[4][9]
-
Mitigation Strategy:
-
Wavelength Control: Use a light source with a specific wavelength that excites your intended substrate without strongly exciting the this compound.
-
Solvent Choice: Avoid solvents that can act as hydrogen donors (e.g., isopropanol). Consider more photochemically inert solvents.
-
Quenchers: If the degradation is suspected to proceed via a triplet excited state, the addition of a triplet quencher could selectively inhibit the degradation pathway.
-
Part 3: Key Stability & Handling Protocols
Adherence to these protocols will provide a robust framework for maintaining the integrity of your compound.
Protocol 1: Long-Term Storage of Solid Compound
-
Container: Use a chemically inert, airtight container (e.g., glass vial with a PTFE-lined cap).
-
Atmosphere: Before sealing, flush the container with a dry, inert gas such as argon or nitrogen to displace air and moisture.
-
Temperature: Store the sealed container at -20°C.
-
Light: Place the container in a secondary opaque container or a designated dark freezer to protect from light.
-
Documentation: Clearly label the container with the compound name, date of storage, and storage conditions.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Methanol).
-
Weighing: Weigh the solid compound rapidly in a low-humidity environment to minimize water absorption.
-
Dissolution: Dissolve the compound in the chosen solvent in a volumetric flask. If necessary, gentle sonication can be used to aid dissolution.
-
Aliquoting: Immediately dispense the solution into smaller, single-use volumes in amber glass vials with airtight caps.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Table 1: Summary of Recommended Handling & Storage Parameters
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | -20°C | -20°C to -80°C | Slows kinetic processes of degradation. |
| Atmosphere | Inert Gas (Ar, N₂) | Inert Gas (Ar, N₂) | Prevents oxidation and moisture-driven hydrolysis. |
| Light | Exclude (Amber Vial) | Exclude (Amber Vial) | Prevents photodegradation of the aromatic ketone. |
| Container | Tightly Sealed Glass | Tightly Sealed Glass | Prevents contamination and solvent evaporation. |
| Solvents | N/A | Anhydrous DMSO, MeOH | Minimizes potential for hydrolysis. |
| Handling | Use in low humidity | Aliquot to avoid freeze-thaw | Prevents moisture uptake and thermal stress. |
Visualizing Potential Degradation Hotspots
The following diagram illustrates the key chemical moieties and the environmental factors that can act upon them, leading to degradation.
Caption: Key functional groups and their susceptibility to degradation stressors.
References
- 1. theclinivex.com [theclinivex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 8. youtube.com [youtube.com]
- 9. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chiral Separation of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Enantiomers
Welcome to the dedicated support center for the chiral separation of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone enantiomers. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the enantioselective analysis of this compound. Our approach is rooted in established chromatographic principles and field-proven insights to ensure scientific integrity and robust, reproducible results.
I. Introduction to the Challenge
The target molecule, this compound, is a chiral ketone containing a triazole moiety and a difluorinated phenyl ring. The presence of these functional groups and the specific substitution pattern of the fluorine atoms can present unique challenges in achieving baseline separation of its enantiomers. The triazole group offers sites for hydrogen bonding and dipole-dipole interactions, while the difluorophenyl ring can engage in π-π stacking and other specific interactions with a chiral stationary phase (CSP). The key to a successful separation lies in selecting a CSP and mobile phase that can exploit the subtle stereochemical differences between the two enantiomers.
This guide will walk you through method development strategies, common pitfalls, and optimization techniques to help you achieve your separation goals.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when starting your chiral separation experiments for this compound.
Q1: What type of chiral stationary phase (CSP) is a good starting point for the separation of this compound?
A1: Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds, including triazole derivatives.[1][2][3] We recommend starting your screening with columns based on cellulose or amylose derivatives, such as those with tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate), or tris(4-methylbenzoate) selectors. Columns like the Daicel CHIRALPAK® and CHIRALCEL® series, or the Phenomenex Lux® series, have demonstrated broad applicability for triazole fungicides and related structures.[1][4][5][6]
Q2: Should I start with Normal Phase (NP) or Reversed-Phase (RP) chromatography?
A2: Both modes can be effective, and the choice often depends on your sample solvent and downstream applications (e.g., LC-MS compatibility).
-
Normal Phase (NP) , using mobile phases like hexane/alcohol, often provides higher selectivity for polysaccharide CSPs.[5] It is an excellent starting point for initial screening.
-
Reversed-Phase (RP) , with mobile phases like acetonitrile/water or methanol/water, is often preferred for its compatibility with aqueous samples and mass spectrometry.[6] Many modern immobilized polysaccharide CSPs show excellent performance in RP mode.
Q3: My peaks are broad and tailing. What is the likely cause?
A3: Peak tailing for a basic compound like a triazole derivative often points to secondary interactions with residual acidic silanols on the silica support of the CSP. Adding a small amount of a basic additive to your mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA) in NP, or an appropriate buffer in RP, can significantly improve peak shape by masking these silanol groups.[1]
Q4: I don't see any separation between the enantiomers. What should I do next?
A4: If you observe no separation (co-elution), consider the following:
-
Change the CSP: Chiral recognition is highly specific. Try a CSP with a different selector (e.g., if you started with a cellulose-based column, try an amylose-based one).
-
Switch the mobile phase: If you are in NP, try different alcohol modifiers (e.g., isopropanol instead of ethanol). The nature of the alcohol can significantly influence selectivity.
-
Adjust the temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Try running your experiment at a lower temperature (e.g., 10°C) and a higher temperature (e.g., 40°C) to see if it impacts the resolution.
III. Troubleshooting Guide: From Poor Resolution to Method Failure
This section provides a more in-depth, systematic approach to troubleshooting common issues encountered during the chiral separation of this compound enantiomers.
Scenario 1: Poor Resolution (Rs < 1.5)
Problem: You have some separation, but the peaks are not baseline resolved, making accurate quantification difficult.
Troubleshooting Workflow:
References
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Quantification and Characterization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Introduction
1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a key chemical intermediate, closely related to precursors used in the synthesis of potent triazole antifungal agents like Isavuconazole.[1] The purity, stability, and concentration of this intermediate are critical parameters that directly influence the yield and quality of the final active pharmaceutical ingredient (API). Consequently, robust and validated analytical methods are indispensable for its characterization and quantification in research, development, and quality control settings.
This guide provides an in-depth comparison of the principal analytical techniques applicable to this compound. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion extends beyond mere procedural steps to elucidate the scientific rationale behind the selection of specific instrumental parameters, offering field-proven insights for researchers, scientists, and drug development professionals. While direct validated methods for this specific 2,5-difluoro isomer are not widely published, this guide leverages established methods for the analogous 2,4-difluoro isomer and other triazole derivatives to present scientifically grounded protocols.[2][3]
Logical Workflow for Method Selection
The choice of an analytical method is governed by the specific requirements of the analysis—be it purity assessment, quantification, impurity profiling, or structural confirmation. The following diagram illustrates a logical decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the premier technique for the routine quantification and purity assessment of non-volatile, thermally labile compounds like triazole derivatives.[4] Its versatility, robustness, and high-throughput capabilities make it an essential tool in pharmaceutical analysis.
Expertise & Experience: Why Reversed-Phase HPLC?
The target molecule possesses both a polar triazole ring and a non-polar difluorophenyl group, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the polarity of the mobile phase.
The choice of a C18 column is foundational, offering a strong hydrophobic interaction with the difluorophenyl ring. The mobile phase, typically a mixture of acetonitrile or methanol and water, allows for fine-tuning of the retention time.[5][6] A buffer is often included to maintain a consistent pH and ensure reproducible ionization states of the analyte, thereby leading to sharp, symmetrical peaks.
Comparative Performance of HPLC Methods
| Parameter | HPLC-UV | HPLC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High |
| Sensitivity (LOD) | ~0.1 - 0.25 mg/L[5] | ~1 µg/kg[7] |
| Application | Routine QC, Purity, Assay | Trace Analysis, Impurity ID |
| Cost | Low | High |
| Complexity | Low | High |
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed as a self-validating system for determining the purity and concentration of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (based on typical absorbance for triazole antifungals).[6]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 25 µg/mL using the mobile phase as the diluent.
3. System Suitability Testing (SST):
-
Inject the 25 µg/mL standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
4. Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be > 0.999.
-
Inject the sample solution and determine its concentration from the calibration curve.
Caption: Standard workflow for RP-HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While HPLC is preferred for the parent compound, GC-MS is a powerful tool for identifying volatile impurities that may arise from the synthesis process. The molecule itself has a predicted boiling point of 388°C, which is on the higher end for routine GC analysis but feasible with appropriate conditions.[9] Mass spectrometry provides definitive identification based on the molecule's mass and fragmentation pattern.
Expertise & Experience: Causality in GC-MS Parameter Selection
-
Injector Temperature: Must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation. A temperature of 290°C is a common starting point for similar compounds.[10]
-
Carrier Gas: Helium is the standard choice as it is inert and provides good chromatographic efficiency.[10]
-
Oven Temperature Program: A temperature gradient is crucial. Starting at a lower temperature allows for the separation of highly volatile components. The temperature is then ramped up to elute the main analyte and any less volatile impurities.
-
Mass Spectrometer Detector: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared against libraries or used for structural elucidation.[10]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
-
GC-MS System: Shimadzu GCMS-QP2020 or equivalent.[10]
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[10]
-
Injector Temperature: 290°C.[10]
-
Injection Mode: Split (e.g., 10:1).
-
Oven Program: 70°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
2. Sample Preparation:
-
Dissolve the sample in a volatile solvent like methanol or dichloromethane to a concentration of approximately 100 µg/mL.
3. Data Analysis:
-
The mass spectrum for the parent compound is expected to show a molecular ion peak [M]+ at m/z 223, corresponding to its molecular weight.[11]
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of the triazole group, fragments of the difluorophenyl ring) to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled for providing unambiguous structural confirmation. It probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), yielding detailed information about the molecule's connectivity and stereochemistry.
Expertise & Experience: Interpreting NMR Spectra
For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be definitive.
-
¹H NMR: Would show distinct signals for the protons on the triazole ring, the methylene bridge (-CH₂-), and the aromatic protons on the difluorophenyl ring. The coupling patterns of the aromatic protons would confirm the 2,5-substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon (C=O), the methylene carbon, and the carbons of the two rings.
-
¹⁹F NMR: Is particularly powerful here. It would show two distinct signals for the two non-equivalent fluorine atoms, and their coupling to each other and to adjacent protons would provide conclusive evidence for the 2,5-difluoro substitution.
While a specific experimental spectrum for the 2,5-difluoro isomer is not available in the search results, spectral data for the related 2,4-difluoro isomer exists and serves as a strong reference point.[12]
Comparative Overview of Analytical Techniques
| Technique | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Quantification, Purity | Robust, Inexpensive, High-throughput | Moderate selectivity, Requires chromophore |
| GC-MS | Volatile Impurity Analysis, ID | High sensitivity, Definitive ID | Requires volatility and thermal stability |
| LC-MS/MS | Trace Quantification, Impurity ID | Very high sensitivity & selectivity[7] | High cost and complexity |
| NMR | Structural Elucidation | Unambiguous structure confirmation | Low sensitivity, High cost, Not for quantification |
Conclusion
The selection of an analytical method for this compound is contingent upon the analytical objective. For routine quality control, purity assessment, and quantification, RP-HPLC with UV detection is the most practical and efficient choice, offering a balance of performance, cost, and ease of use. For the identification of volatile impurities or for orthogonal confirmation of identity, GC-MS is a highly effective technique. When absolute, unambiguous structural confirmation is required, NMR spectroscopy remains the definitive method. For detecting and identifying trace-level impurities, the superior sensitivity and selectivity of LC-MS/MS make it the ideal platform. By understanding the principles and comparative strengths of each technique, researchers can develop and validate robust analytical workflows that ensure the quality and integrity of this critical pharmaceutical intermediate.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Online | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) Manufacturer and Suppliers [scimplify.com]
- 3. nveo.org [nveo.org]
- 4. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 5. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method development and validation for the determination of triazole antifungals in biological matrices [pharmacia.pensoft.net]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. britiscientific.com [britiscientific.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. chemscene.com [chemscene.com]
- 12. scholar.unair.ac.id [scholar.unair.ac.id]
A Comparative Guide to the Purity Analysis of 1-(2,5-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: An Essential Isavuconazole Intermediate
In the synthesis of next-generation triazole antifungal agents, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a critical intermediate in the synthesis of Isavuconazole.[1][2] We will explore a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and compare its performance characteristics against Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE). This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient quality control protocols.
The Critical Role of Intermediate Purity in Antifungal Synthesis
This compound serves as a foundational building block for Isavuconazole, a broad-spectrum triazole antifungal medication.[] Impurities arising from the synthesis of this intermediate, or its degradation, can carry through to the final API, potentially altering its pharmacological profile or introducing toxic effects. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and control of impurities above specified thresholds.[4] Therefore, a highly selective and sensitive analytical method is not just a quality control measure, but a critical component of regulatory compliance and patient safety.
Potential impurities in this compound can stem from several sources, including unreacted starting materials, byproducts from side reactions (such as positional isomers), and degradation products. For instance, in the synthesis of the related compound Voriconazole, positional isomers of the difluorophenyl ring are noted as crucial impurities to monitor.[4] Given that this intermediate is a precursor to Isavuconazole, a comprehensive analysis must be capable of separating the primary compound from a range of structurally similar molecules that could be present.[5][6][7]
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Reversed-phase HPLC is the gold standard for pharmaceutical impurity analysis due to its robustness, reproducibility, and wide applicability.[8][9] For a molecule like this compound, a C18 stationary phase provides the necessary hydrophobicity to achieve good retention and separation from polar and non-polar impurities.
Causality Behind the Method Parameters:
-
Stationary Phase (C18): A C18 column is selected for its versatility and strong hydrophobic interactions with the aromatic difluorophenyl ring of the analyte, allowing for effective separation based on polarity.
-
Mobile Phase (Acetonitrile and Ammonium Acetate Buffer): A gradient elution using acetonitrile and a slightly acidic ammonium acetate buffer is optimal. Acetonitrile serves as the organic modifier, and its increasing concentration elutes more hydrophobic compounds. The buffer controls the pH, ensuring the consistent ionization state of the triazole ring and any acidic or basic impurities, which leads to sharp, reproducible peaks.[10]
-
UV Detection: The conjugated system of the difluorophenyl and triazole moieties allows for strong UV absorbance, making UV detection a sensitive and straightforward choice. A detection wavelength is typically chosen at the absorbance maximum of the analyte for optimal sensitivity.
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
Workflow for HPLC Purity Analysis
Caption: HPLC purity analysis workflow.
Alternative Methodologies: A Comparative Overview
While RP-HPLC-UV is a robust primary method, certain analytical challenges may necessitate alternative or orthogonal techniques for a comprehensive impurity profile.
Method 2: UPLC-MS/MS for Enhanced Sensitivity and Specificity
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in speed and sensitivity.[11] The use of sub-2 µm particle size columns in UPLC allows for faster analysis times and higher resolution. The mass spectrometer provides molecular weight information and structural details of impurities, which is invaluable for identifying unknown peaks.[]
Key Advantages over HPLC-UV:
-
Higher Sensitivity and Selectivity: MS detection can identify co-eluting peaks that may be hidden in a UV chromatogram and can achieve lower limits of detection.[11]
-
Impurity Identification: Provides mass-to-charge ratio (m/z) data, aiding in the structural elucidation of unknown impurities without the need for isolation.[12]
-
Faster Analysis Times: UPLC systems can significantly reduce run times compared to traditional HPLC.
Considerations:
-
Matrix Effects: Ion suppression or enhancement from the sample matrix can affect quantification.[13]
-
Higher Cost and Complexity: UPLC-MS/MS systems are more expensive to acquire and maintain, and require more specialized expertise to operate.
Method 3: Capillary Electrophoresis (CE) for Orthogonal Separation
Capillary Electrophoresis separates analytes based on their charge-to-mass ratio in an electric field.[14] This provides a separation mechanism that is orthogonal to reversed-phase chromatography, making it an excellent confirmatory technique. CE is particularly adept at separating charged or highly polar impurities that may be difficult to retain on a C18 column.
Key Advantages over HPLC-UV:
-
Orthogonal Selectivity: Provides a different separation profile, which can resolve impurities that co-elute in HPLC.
-
High Efficiency: Can achieve very high theoretical plate counts, leading to sharp peaks and excellent resolution.
-
Minimal Solvent Consumption: A greener analytical technique compared to HPLC.[15]
Considerations:
-
Lower Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.
-
Reproducibility Challenges: Migration times can be more susceptible to variations in buffer composition and temperature, sometimes requiring an internal standard for high precision.[15]
Comparative Performance Data
The following table summarizes the expected performance of the three analytical techniques for the purity analysis of this compound.
| Parameter | RP-HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography based on polarity | Partition chromatography with mass detection | Electrophoretic mobility (charge/size ratio) |
| Typical Run Time | 20-35 minutes | 5-10 minutes | 10-20 minutes |
| Resolution | Good to Excellent | Excellent to Superior | Excellent |
| Sensitivity (LOD) | ~0.01% | <0.005% | ~0.05% |
| Quantitative Precision | High (RSD <2%) | High (RSD <5%) | Moderate (RSD <5% with IS) |
| Impurity Identification | Based on Retention Time (requires standards) | Yes (based on m/z and fragmentation) | Based on Migration Time (requires standards) |
| Key Advantage | Robust, reliable, and widely available. | Speed, sensitivity, and structural information. | Orthogonal separation mechanism. |
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, the RP-HPLC-UV method stands out as the most practical and reliable choice. Its robustness, cost-effectiveness, and high precision make it ideal for batch release testing in a manufacturing environment.
UPLC-MS/MS should be employed during process development and for the investigation of unknown impurities. Its ability to provide structural information is unparalleled and is essential for comprehensive impurity profiling as required by regulatory agencies. It is also the method of choice when higher throughput is required.
Capillary Electrophoresis serves as a valuable orthogonal technique. It is particularly useful for confirming the purity profile obtained by HPLC and for resolving any challenging impurity separations, especially for polar or charged species.
By leveraging the strengths of each of these methods, a comprehensive and robust analytical strategy can be implemented to ensure the purity of this critical antifungal intermediate, thereby safeguarding the quality of the final Isavuconazole API.
References
- 1. This compound [myskinrecipes.com]
- 2. theclinivex.com [theclinivex.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Isavuconazole Impurities | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of isavuconazole in rat plasma by UPLC-MS/MS: application to a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UPLC-MS/MS Measurement of the Effect of Isavuconazole, Itraconazole and Fluconazole on the Pharmacokinetics of Selinexor in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the separation of a group of antifungals by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Analysis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Abstract: This guide provides an in-depth comparative analysis of mass spectrometric techniques for the structural elucidation and characterization of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key intermediate in the synthesis of triazole-based antifungal agents.[1][2] We delve into the practical and theoretical considerations for choosing between Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). This document details the predictable fragmentation pathways, provides self-validating experimental protocols, and offers data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific objectives.
Introduction: The Analytical Challenge
This compound is a small molecule of significant pharmaceutical interest. Its structure comprises three distinct chemical moieties: a difluorophenyl ring, a central ketone linker, and a 1,2,4-triazole ring. The accurate characterization of this compound and its potential impurities or metabolites is critical for quality control and drug development processes. Mass spectrometry (MS) stands as a premier analytical tool for this purpose due to its unparalleled sensitivity and specificity.[3]
The choice of MS methodology, however, is not trivial. The inherent properties of the analyte dictate the most effective approach. This guide will compare two powerful hyphenated techniques: LC-MS, which excels in analyzing polar and thermally labile compounds, and GC-MS, the gold standard for volatile substances.[4][5] The decision between these techniques hinges on a trade-off between the soft ionization of ESI, which preserves the molecular ion, and the extensive, reproducible fragmentation of EI, which provides a detailed structural fingerprint.
Structural Features & Their Mass Spectrometric Implications
Before comparing techniques, it is crucial to understand the molecule's structure and how it will behave within a mass spectrometer.
-
Molecular Formula: C₁₀H₇F₂N₃O
-
Monoisotopic Mass: 223.0557 Da
-
Key Functional Groups:
-
1,2,4-Triazole Ring: This heterocyclic system contains basic nitrogen atoms, making it an excellent proton acceptor. Therefore, positive-ion electrospray ionization ([M+H]⁺) is the logical choice for ESI analysis.[6] The ring itself is subject to characteristic cleavages, such as the loss of nitrogen (N₂) or hydrogen cyanide (HCN).[7][8]
-
Ketone Carbonyl Group: The carbonyl group is a common site for fragmentation initiation, particularly α-cleavage (cleavage of the bonds adjacent to the C=O group).[9]
-
2,5-Difluorophenyl Ring: This aromatic group is relatively stable but can influence fragmentation pathways. Its presence provides a distinct isotopic signature in fragments that retain it.
-
Comparative Analysis: LC-ESI-MS vs. GC-EI-MS
The selection of an analytical platform is the most critical decision in method development. The following table provides a direct comparison of LC-ESI-MS and GC-EI-MS for the analysis of our target compound.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds. Direct analysis is possible without derivatization.[10] | Requires analytes to be volatile and thermally stable. Potential for thermal degradation in the injection port.[5] |
| Ionization Technique | Electrospray Ionization (ESI): A "soft" technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[11] | Electron Ionization (EI): A "hard" technique that imparts high energy, leading to extensive and reproducible fragmentation. The molecular ion may be weak or absent.[3] |
| Molecular Weight Info | Excellent. The base peak is often the protonated molecule, providing unambiguous molecular weight determination.[6] | Can be challenging. The high energy of EI often leads to the complete fragmentation of the molecular ion.[12] |
| Structural Elucidation | Tandem MS (MS/MS) is required. Controlled collision-induced dissociation (CID) of the precursor ion provides structural data.[13] | Excellent. The EI fragmentation pattern serves as a unique "fingerprint" for the molecule, suitable for library matching.[5] |
| Sensitivity | Generally higher for polar, ionizable compounds. HPLC-MS often provides lower detection limits than GC-MS for pharmaceuticals.[14] | High sensitivity, especially for volatile compounds. Can be enhanced with selected ion monitoring (SIM).[15] |
| Primary Application | Quantitative analysis (e.g., in biological matrices), impurity profiling, and analysis of non-volatile metabolites. | Definitive identification of unknown volatile compounds, quality control, and creation of spectral libraries. |
Predicted Fragmentation Pathways
Understanding the likely fragmentation patterns is key to interpreting the resulting mass spectra. We will explore the predicted pathways for both ESI-MS/MS and EI-MS.
LC-ESI-MS/MS Fragmentation (Positive Ion Mode)
In ESI, the molecule will readily protonate, likely on one of the triazole nitrogens, to form the precursor ion [M+H]⁺ at m/z 224.06 . Tandem MS analysis (MS/MS) of this ion via Collision-Induced Dissociation (CID) is predicted to yield the following major product ions.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Table of Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Origin |
| 224.06 | 155.04 | 69.02 | Cleavage of the N-CH₂ bond, loss of the triazole moiety. |
| 224.06 | 83.05 | 141.01 | Cleavage of the CO-CH₂ bond (α-cleavage), loss of the difluorobenzoyl group. |
| 155.04 | 141.02 | 14.02 | Subsequent loss of a methylene group from the m/z 155 fragment. |
GC-EI-MS Fragmentation
Under high-energy Electron Ionization (70 eV), the molecule will form a radical cation M⁺• at m/z 223.06 , which is expected to be unstable and undergo extensive fragmentation. The most diagnostic fragments are predicted to arise from α-cleavage.
Caption: Key predicted fragmentation pathways in Electron Ionization (EI) mode.
Table of Predicted EI-MS Fragments:
| Fragment Ion (m/z) | Relative Abundance | Proposed Structure / Origin |
| 141.02 | High (likely base peak) | 2,5-Difluorobenzoyl cation . Formed by α-cleavage of the CO-CH₂ bond. This is a highly stable acylium ion. |
| 82.04 | Moderate | Triazol-1-ylmethyl cation . Formed by α-cleavage, resulting in the other half of the molecule. |
| 113.02 | Moderate | Difluorophenyl cation . Formed by the loss of carbon monoxide (CO, 28 Da) from the m/z 141 fragment. |
| 69.03 | Low-Moderate | Triazole radical cation . Indicative of the triazole moiety.[7] |
Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound.
Protocol 1: LC-ESI-MS/MS Analysis
This method is optimized for sensitive detection and quantification, as well as structural confirmation via MS/MS.
Caption: Workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in a 50:50 (v/v) mixture of Mobile Phase A and B.
-
-
Liquid Chromatography (LC) Conditions:
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax RRHD SB-C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: Start at 5% B, hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 6470 Triple Quadrupole or equivalent Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 4000 V.
-
Acquisition Mode 1 (Full Scan): Scan range m/z 100–500 to detect the precursor ion.
-
Acquisition Mode 2 (Product Ion Scan): Isolate the precursor ion at m/z 224.1 and fragment using a collision energy of 15-25 eV to generate the product ion spectrum.
-
Protocol 2: GC-EI-MS Analysis
This method is designed for definitive structural identification based on a reproducible fragmentation pattern.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile, GC-compatible solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature 100 °C, hold for 1 min; ramp at 20 °C/min to 280 °C; hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan, m/z 40–450.
-
Conclusion and Recommendations
Both LC-ESI-MS/MS and GC-EI-MS are powerful techniques capable of analyzing this compound. The optimal choice is dictated by the analytical goal.
-
For Quantitative Analysis and Metabolite Identification: LC-ESI-MS/MS is the superior choice. Its soft ionization preserves the molecular ion, providing a clear precursor for MS/MS scans and enabling sensitive quantification through methods like Selected Reaction Monitoring (SRM).[16] It avoids the risk of thermal degradation and is better suited for analyzing samples in complex biological matrices.[14]
-
For Definitive Structural Confirmation and Library Matching: GC-EI-MS provides an unparalleled advantage. The highly detailed and reproducible fragmentation pattern generated by EI serves as a robust fingerprint for the compound.[5] This is invaluable for confirming identity against a known standard or for adding a new, well-characterized entry into a spectral library.
For comprehensive characterization in a drug development setting, employing both techniques is the most rigorous approach. LC-MS can provide the quantitative data and molecular weight confirmation, while GC-MS can offer orthogonal data for unequivocal structural proof.
References
- 1. This compound [myskinrecipes.com]
- 2. theclinivex.com [theclinivex.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. whitman.edu [whitman.edu]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Novel Triazole Antifungal Agents
Introduction: The Evolving Challenge of Fungal Infections and the Quest for Novel Triazoles
Invasive fungal infections (IFIs) represent a significant and growing threat to global public health, particularly among immunocompromised populations.[1][2] For decades, triazole antifungal agents have been a cornerstone of anti-infective therapy.[3] This class of compounds exerts its effect by disrupting the fungal cell membrane's integrity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion, coupled with the accumulation of toxic sterol intermediates, leads to fungal growth inhibition or cell death.[4][5]
However, the extensive use of first-generation triazoles, such as fluconazole, has led to the emergence of drug-resistant fungal strains, posing a significant clinical challenge.[3][6] This has necessitated the development of novel triazole compounds with improved potency, a broader spectrum of activity, and efficacy against resistant pathogens. This guide provides a comparative analysis of the in vitro efficacy of select novel triazole compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical field.
Mechanism of Action: Targeting the Fungal Ergosterol Biosynthesis Pathway
The efficacy of triazole antifungals is intrinsically linked to their ability to inhibit CYP51, a cytochrome P450 enzyme. This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol.[4] This leads to a cascade of downstream effects, including the disruption of membrane fluidity and the impairment of essential cellular functions, ultimately inhibiting fungal growth.
Caption: The Ergosterol Biosynthesis Pathway and the inhibitory action of triazole compounds on CYP51.
Comparative In Vitro Antifungal Activity
The in vitro efficacy of novel triazole compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] The following table summarizes the in vitro activity of several recently developed triazole compounds against a panel of clinically relevant fungal pathogens, with comparisons to established antifungal agents.
| Compound | Candida albicans (MIC, µg/mL) | Candida glabrata (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference(s) |
| Novel Compound A13 | ≤0.125 | ≤0.125 | 0.25 - 0.5 | 1.0 - 2.0 | |
| Novel Compound A14 | ≤0.125 | 0.25 | 0.5 | 1.0 | [8] |
| Novel Compound 6c | 0.0625 | N/A | 0.0625 | 4.0 | [2] |
| Isavuconazole | 0.13 (GM) | N/A | N/A | N/A | [9][10] |
| Posaconazole | 0.11 (GM) | N/A | N/A | N/A | [9][10] |
| Voriconazole | 0.05 (GM) | N/A | N/A | N/A | [9][10] |
| Fluconazole | 2.12 (GM) | >256.0 | N/A | >64.0 | [1][2][9][10] |
| Itraconazole | 0.26 (GM) | N/A | N/A | N/A | [9][10] |
GM: Geometric Mean; N/A: Not Available in the cited study.
Analysis of Efficacy: The data clearly demonstrate that the novel triazole compounds (A13, A14, and 6c) exhibit potent in vitro activity against a broad spectrum of pathogenic fungi.[2][8] Notably, their MIC values against Candida albicans and Cryptococcus neoformans are significantly lower than that of fluconazole, and in some cases, comparable or superior to voriconazole and posaconazole.[1][2][9][10] Furthermore, some of these novel agents have demonstrated efficacy against fluconazole-resistant strains of Candida, a critical attribute for addressing the challenges of antifungal resistance.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy and cytotoxicity of novel triazole compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[11][12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the novel triazole compounds against various fungal isolates.
Materials:
-
Novel triazole compounds and reference antifungal agents
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
Spectrophotometer
-
Sterile saline or water
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the triazole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the antifungal compounds in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
In Vitro Cytotoxicity Assessment: MTT Assay
This assay evaluates the potential toxicity of the novel compounds against mammalian cells.[14][15][16]
Objective: To determine the concentration of the novel triazole compounds that causes a 50% reduction in the viability of a mammalian cell line (IC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the novel triazole compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflows for in vitro antifungal susceptibility and cytotoxicity testing.
Conclusion and Future Directions
The in vitro data for the presented novel triazole compounds are highly promising, demonstrating potent and broad-spectrum antifungal activity, often surpassing that of established agents. The continued exploration of structure-activity relationships in this chemical class is crucial for designing next-generation antifungals with enhanced efficacy and a lower propensity for resistance development.[6][8] While in vitro efficacy is a critical first step, further investigations into their in vivo efficacy, pharmacokinetic profiles, and safety are necessary to translate these promising findings into clinically effective therapies for invasive fungal infections.
References
- 1. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. | Semantic Scholar [semanticscholar.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro evaluation of novel antifungal triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Evolving Landscape of Azole Antifungals: A Comparative Docking Analysis of Fluconazole Analogues
A Senior Application Scientist's Guide to In-Silico Evaluation and Structure-Activity Relationships
In the persistent battle against invasive fungal infections, the azole class of antifungals remains a cornerstone of therapy. Fluconazole, a first-generation triazole, has been a workhorse in treating candidiasis due to its favorable safety profile and oral bioavailability.[1] However, the rise of drug-resistant fungal strains necessitates the continuous development of new, more potent analogues.[2] This guide provides a comprehensive comparison of the docking scores of various fluconazole analogues against their primary target, lanosterol 14α-demethylase (CYP51), offering insights into their structure-activity relationships (SAR) and the methodologies underpinning these in-silico evaluations.
The Central Role of CYP51 and the Mechanism of Azole Antifungals
Fluconazole and its analogues exert their antifungal effect by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron atom in the active site of CYP51, azoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising fungal membrane integrity and inhibiting growth.[1][4] Molecular docking has become an indispensable tool in the rational design of new azole antifungals, allowing researchers to predict the binding affinity and orientation of novel compounds within the CYP51 active site before undertaking laborious and expensive synthesis.[5][6]
Comparative Docking Analysis of Fluconazole Analogues
The binding affinity of a ligand to its target protein is often quantified by a docking score, typically expressed in kcal/mol, where a more negative value indicates a stronger predicted interaction. Numerous studies have explored modifications to the fluconazole scaffold to enhance its binding to Candida albicans CYP51. These modifications often focus on replacing one of the triazole rings or altering the side chains to achieve additional interactions with key amino acid residues in the active site.[7][8]
Below is a summary of docking scores for fluconazole and several of its analogues from various studies. It is crucial to note that direct comparison of docking scores across different studies should be approached with caution, as the specific software, force fields, and docking parameters used can influence the results.
| Compound/Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Structural Modification | Reference |
| Fluconazole (Reference) | C. albicans CYP51 (5FSA) | -7.1 | - | [9] |
| Fluconazole (Reference) | C. albicans CYP51 | -8.1 | - | [10][11] |
| Analogue 6f | C. albicans CYP51 (5FSA) | -12.7 | Scaffold modification | [9] |
| Analogue 8f | C. albicans CYP51 (5FSA) | -12.8 | Scaffold modification | [9] |
| Analogue 6e | C. albicans CYP51 | Not explicitly stated, but showed good binding | Introduction of a second 1,2,3-triazole unit in the side chain | [8][12] |
| Analogue 13j | C. albicans CYP51 | Not explicitly stated, but showed good binding | Introduction of a second 1,2,3-triazole unit and an amide linkage in the side chain | [8][12] |
| Compound 9g | C. albicans CYP51 | Not explicitly stated, but enhanced affinity observed | Incorporation of a 1,3,4-oxadiazole moiety | [13] |
| Compound 9k | C. albicans CYP51 | Not explicitly stated, but enhanced affinity observed | Incorporation of a 1,3,4-oxadiazole moiety | [13] |
| Thiophene Compound 1 | Mutant Y140F/H CYP51 (4ZDY) | > -10.461 | Thiophene-based scaffold | [14] |
| Thiophene Compound 2 | Mutant Y140F/H CYP51 (4ZDY) | > -10.461 | Thiophene-based scaffold | [14] |
| Thiophene Compound 3 | Mutant Y140F/H CYP51 (4ZDY) | > -10.461 | Thiophene-based scaffold | [14] |
Insights from Structure-Activity Relationship (SAR) Studies:
The data consistently demonstrates that strategic modifications to the fluconazole structure can lead to significantly improved docking scores. For instance, analogues 6f and 8f, with modified core scaffolds, exhibited substantially lower docking scores (-12.7 and -12.8 kcal/mol, respectively) compared to fluconazole (-7.1 kcal/mol) against the same target.[9] This suggests a more favorable binding interaction. Interestingly, despite these promising in-silico results, the in-vitro antifungal activities of these specific analogues were lower than that of fluconazole, highlighting the critical need for experimental validation of computational predictions.[9]
Other successful strategies have involved the introduction of additional heterocyclic rings. The incorporation of a 1,3,4-oxadiazole moiety was shown to enhance the binding affinity to CYP51.[13] Similarly, the synthesis of fluconazole analogues containing a second 1,2,3-triazole unit in the side chain also resulted in compounds with very good antifungal activity, and docking studies confirmed a reasonable binding mode.[8][12] These findings underscore the importance of exploring diverse chemical space around the core fluconazole structure.
Furthermore, the challenge of antifungal resistance is being addressed through the design of analogues that are effective against mutant forms of CYP51. A study on thiophene-based compounds demonstrated that several analogues had better docking scores than the co-crystallized ligand itraconazole against a Y140F/H mutant of CYP51, a mutation known to confer resistance.[14]
A Step-by-Step Protocol for Molecular Docking of Fluconazole Analogues
To ensure the reproducibility and validity of in-silico results, a standardized and well-documented docking protocol is essential. The following workflow outlines the key steps for performing a molecular docking study of fluconazole analogues against Candida albicans CYP51.
Experimental Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies of fluconazole analogues.
Detailed Methodologies:
-
Target Protein Retrieval and Preparation:
-
The crystal structure of Candida albicans lanosterol 14α-demethylase (CYP51) can be obtained from the Protein Data Bank (PDB; e.g., PDB ID: 5FSA).
-
The protein structure must be prepared for docking. This typically involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. Software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger's Maestro can be used for this purpose.[15]
-
-
Ligand Preparation:
-
The 2D structures of fluconazole and its analogues are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for accurate docking.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm. The size and center of the grid should be chosen to encompass the entire binding pocket. In the case of CYP51, the grid is centered on the heme group.
-
-
Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina, Glide, or MOE.[15][16] These programs use scoring functions to evaluate the binding affinity of different ligand poses within the active site.
-
The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, should be carefully chosen and documented.
-
-
Analysis of Docking Results:
-
The output of the docking simulation is a set of docked poses for each ligand, ranked by their docking scores. The pose with the most negative docking score is typically considered the most favorable.
-
The binding mode of the top-ranked pose is visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron, between the ligand and the protein's active site residues.[17] Software like PyMOL or Discovery Studio Visualizer can be used for this purpose.
-
The In-Silico to In-Vitro Bridge: A Word of Caution
While molecular docking is a powerful tool for prioritizing compounds for synthesis and biological testing, it is essential to recognize its limitations. Docking scores are predictions of binding affinity and do not always correlate perfectly with experimental biological activity (e.g., Minimum Inhibitory Concentration or MIC).[9] Factors such as cell permeability, metabolic stability, and off-target effects are not accounted for in a simple docking experiment. Therefore, experimental validation through in-vitro antifungal susceptibility testing is a critical and indispensable step in the drug discovery process.[2][18]
Future Directions and Conclusion
The development of novel fluconazole analogues with improved potency and a broader spectrum of activity, particularly against resistant strains, remains a high priority in antifungal drug discovery. Molecular docking, when integrated with medicinal chemistry insights and robust experimental validation, will continue to be a key driver of innovation in this field. The structure-activity relationships derived from comparative docking studies provide a rational basis for the design of the next generation of azole antifungals, offering hope for overcoming the growing challenge of fungal drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel fluconazole derivatives with promising antifungal activity [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Foreword: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of pharmaceutical development, particularly in the synthesis of modern azole-based antifungal agents, the purity and precise quantification of intermediates are not merely procedural benchmarks—they are foundational to the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is one such critical molecule. It often emerges as a key intermediate or a process-related impurity in the synthesis of drugs like Isavuconazole or as an isomer of key starting materials for Voriconazole.[1][2][3] Consequently, the ability to accurately and robustly quantify this compound in complex matrices is paramount for process optimization, quality control, and regulatory compliance.[4][5]
This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies presented are designed to be self-validating, ensuring scientific integrity and trustworthiness in your results.
Physicochemical Profile: Guiding Analytical Strategy
Before selecting an analytical method, understanding the analyte's properties is crucial. This compound possesses a difluorinated phenyl ring, a ketone group, and a triazole moiety.[1] These features dictate its analytical behavior:
-
UV-Visible Chromophores: The aromatic phenyl ring and the carbonyl (C=O) group are strong chromophores, making UV-Vis detection a viable option.[6]
-
Polarity: The presence of the ketone and the nitrogen-rich triazole ring imparts significant polarity, which influences chromatographic retention.
-
Thermal Stability: While many triazole derivatives are suitable for Gas Chromatography (GC), the polarity and molecular weight of this compound suggest that thermal stability should be verified to prevent degradation in the GC inlet.[7]
Comparative Analysis of Core Quantitative Methodologies
The three most applicable techniques for the quantification of this intermediate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each presents a unique balance of specificity, sensitivity, speed, and cost.
Workflow for Quantitative Analysis
The general workflow for quantifying a pharmaceutical intermediate like this compound is a multi-step process that demands careful execution at each stage to ensure data integrity.
Caption: General workflow for quantitative analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the analysis of moderately polar, non-volatile compounds in the pharmaceutical industry.[5][8] Its robustness, specificity, and adaptability make it the primary choice for assay and impurity profiling.
-
Expertise & Causality: The choice of a C18 stationary phase is logical due to its hydrophobic nature, which provides effective retention for the aromatic phenyl ring of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is selected to elute the analyte with a sharp, symmetrical peak. The buffer controls the pH to ensure consistent ionization state of the triazole moiety, preventing peak tailing. UV detection is straightforward given the compound's chromophores, with a wavelength around 254 nm typically providing a good response.[9]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 0.05 M Ammonium Acetate buffer (pH 6.0) (70:30, v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a theoretical concentration of ~50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Inject a blank (methanol) and a placebo sample to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Calculate the correlation coefficient (r²), which should be >0.999.[10]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 50, and 90 µg/mL) on the same day (intraday) and on three different days (interday). Accuracy should be within 85-115% (recovery), and precision (RSD) should be <2%.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and sensitivity due to the combination of chromatographic separation and mass-based detection. It is particularly useful for identifying and quantifying trace-level impurities.
-
Expertise & Causality: The primary consideration for GC-MS is the analyte's volatility and thermal stability.[7] While the target compound may be amenable to GC, high polarity can sometimes lead to poor peak shape on standard non-polar columns.[7] A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often a good compromise. Helium is the carrier gas of choice due to its inertness.[11] Mass spectrometry detection in Selected Ion Monitoring (SIM) mode provides excellent sensitivity and selectivity by monitoring only specific fragment ions of the target compound, filtering out matrix noise.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-300) for initial identification, then SIM for quantification. Select characteristic ions (e.g., the molecular ion and major fragments).
-
-
Standard and Sample Preparation: Similar to HPLC, using a volatile solvent like methanol or acetone.
-
Validation Procedure: Follows the same principles as HPLC (Specificity, Linearity, Accuracy, Precision), with quantification based on the peak area of the selected ion in the SIM chromatogram. The acceptance criteria are similar.[11]
UV-Vis Spectrophotometry
This technique is the simplest and fastest but offers the lowest specificity. It is best suited for analyzing pure samples or simple mixtures where interfering substances are absent.
-
Expertise & Causality: This method relies on the Beer-Lambert Law and the inherent UV absorbance of the analyte's carbonyl and phenyl groups.[6] A direct quantification can be performed by measuring the absorbance at the wavelength of maximum absorption (λmax), typically around 270-300 nm for the n→π* transition of the ketone.[6][12] However, this method is highly susceptible to interference from any other UV-absorbing compounds in the sample. A derivatization reaction, for instance with 2,4-dinitrophenylhydrazine (DNPH), can be used to create a new, intensely colored compound that absorbs at a longer wavelength, shifting the measurement away from potential interferences.[12]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Determine λmax: Scan a dilute solution of the analyte in methanol from 200 to 400 nm to find the wavelength of maximum absorbance.
-
Prepare Standards: Prepare a series of standards in methanol with concentrations spanning the expected sample concentration.
-
Measure Absorbance: Measure the absorbance of the blank (methanol), standards, and samples at the predetermined λmax.
-
Create Calibration Curve: Plot absorbance vs. concentration for the standards.
-
Calculate Sample Concentration: Determine the concentration of the sample from the calibration curve.
-
-
Validation: The method should be validated for linearity and precision. Accuracy is highly dependent on the sample matrix.
Head-to-Head Performance Comparison
The choice of method depends critically on the analytical objective, whether it is routine quality control, trace impurity analysis, or high-throughput screening.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for each validated method, based on typical results for similar pharmaceutical compounds.[9][10][11]
| Parameter | RP-HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~1 - 10 ng/mL | ~1 - 5 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~5 - 30 ng/mL | ~5 - 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% (matrix dependent) |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Analysis Time per Sample | 10 - 15 min | 15 - 20 min | < 1 min |
| Relative Cost | Medium | High | Low |
Conclusion
For the comprehensive and reliable quantitative analysis of this compound in a drug development setting, RP-HPLC with UV detection stands out as the most balanced and robust method. It provides the high specificity, accuracy, and precision required for regulatory scrutiny without the higher cost and complexity of GC-MS.
GC-MS is the superior alternative when the analytical objective is to detect and quantify the analyte at trace levels or to confirm its identity unequivocally, especially in the context of impurity profiling where unknown peaks may be present.
UV-Vis Spectrophotometry , while fast and inexpensive, should be reserved for non-critical applications, such as a rapid in-process check of a relatively pure substance, due to its inherent lack of specificity. The choice ultimately depends on a careful consideration of the specific analytical requirements, balancing the need for data quality with practical constraints of time and resources.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. This compound [myskinrecipes.com]
- 4. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 5. longdom.org [longdom.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 8. ybdpharmacy.com [ybdpharmacy.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. mt.com [mt.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final disposition of compounds such as 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a key building block in the synthesis of azole-based antifungal agents, demands the same rigor and precision as its use in the laboratory.[1][2] Improper disposal not only constitutes a regulatory violation but also poses a significant threat to environmental health due to the persistent nature of fluorinated organic compounds and the biological activity of the triazole moiety.[3]
This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the causal logic behind these essential protocols, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.
Part 1: Hazard Profile and Regulatory Landscape
Understanding the intrinsic hazards of a compound is the foundational step in managing its waste stream. While a specific Safety Data Sheet (SDS) for the 2,5-difluoro isomer is not publicly available, data for the structurally analogous 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provides critical insights.[4][5]
Known and Inferred Hazards:
-
Skin Sensitization: The 2,4-difluoro isomer is classified as a skin sensitizer (H317), indicating that the 2,5-difluoro isomer may also cause an allergic skin reaction upon contact.[5]
-
Environmental Persistence: Fluorinated organic compounds are known for the strength of the carbon-fluorine bond, which makes them highly resistant to natural degradation. Similarly, the 1,2,4-triazole ring is known to be recalcitrant to biodegradation.[3][6]
-
Aquatic Toxicity: Azole fungicides, the class of molecules this intermediate helps create, are often toxic to aquatic life with long-lasting effects.[7] It is prudent to assume the intermediate possesses similar ecotoxicological properties.
Regulatory Classification:
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[1] Waste containing this compound must be managed as hazardous waste. Given its structure as a halogenated organic compound, it falls under the purview of specific EPA waste codes, typically within the "F-List" for non-specific source wastes if it were a spent solvent.[8][9]
| Parameter | Classification & Rationale | Relevant Regulations |
| Physical State | Solid (Crystalline Powder) | N/A |
| GHS Hazard (Inferred) | Skin Sensitizer, Category 1 (H317) | OSHA Hazard Communication Standard (29 CFR 1910.1200)[5] |
| RCRA Waste Status | Hazardous Waste | 40 CFR Part 261[8] |
| Potential EPA Waste Code | F001/F002 (if used as a solvent and spent) | 40 CFR § 261.31[8][10] |
| Primary Disposal Concern | Environmental Persistence & Ecotoxicity | Clean Air Act, Clean Water Act |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of generation to final disposal. This workflow is designed to ensure safety, compliance, and environmental protection.
Step 1: Immediate Waste Segregation and PPE
The moment a material is designated as waste, proper handling is critical. The causality is clear: preventing accidental mixing with incompatible chemicals avoids dangerous reactions, and consistent use of Personal Protective Equipment (PPE) prevents occupational exposure.
-
Action: Immediately segregate waste containing this compound at the point of generation.
-
Rationale: This compound is a halogenated organic substance. It must be kept separate from non-halogenated organic waste, strong acids, bases, and oxidizers to prevent exothermic or gas-generating reactions.[11][12] Segregation also simplifies the disposal process, as different waste streams require different disposal methods.[11]
-
Required PPE:
Step 2: Containerization and Labeling
Proper containment is a primary control measure. The container and its label are the first lines of communication regarding the waste's identity and hazards.
-
Action: Place the waste into a chemically compatible, leak-proof container with a secure, screw-top lid.
-
Rationale: The container must not react with or be degraded by the chemical. High-density polyethylene (HDPE) is a common choice. Metal containers should be avoided for any waste streams that could have acidic properties.[11] The container must remain closed unless waste is being added.
-
Labeling Standard: The label must be securely affixed and clearly legible, containing the following information as required by the EPA:
-
The words "HAZARDOUS WASTE ".
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Identification: "Skin Sensitizer", "Marine Pollutant".
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).
-
Action: Store the labeled waste container in a designated SAA.
-
Rationale: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13] This ensures that knowledgeable staff are overseeing the waste and prevents it from being misplaced or mishandled. The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed hazardous waste disposal facility. This must be handled by trained professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Rationale: EHS professionals are trained in the compliant transport and management of hazardous waste. They will ensure the waste is transported to a facility permitted to handle and treat this specific chemical class.
Part 3: The Preferred Disposal Technology: High-Temperature Incineration
For fluorinated organic compounds, the primary goal of disposal is complete molecular destruction. The stability of the C-F bond makes this challenging, necessitating advanced thermal treatment.
High-Temperature Incineration is the EPA-recommended and most environmentally sound method for destroying fluorinated organic compounds.[14]
-
Mechanism: The waste is subjected to extremely high temperatures (typically >1,200 °C) in a controlled-air incinerator.[15] The combination of high temperature and sufficient residence time breaks the strong carbon-fluorine and carbon-carbon bonds, decomposing the molecule into simpler, less harmful components like carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).
-
Why it's Authoritative: This method provides permanent destruction, unlike landfilling, which only contains the waste.[14] The resulting acidic gases (like HF) are then neutralized in a scrubber system before being released, preventing air pollution. The EPA has extensively studied incineration as a viable method for destroying even highly persistent PFAS compounds, demonstrating its efficacy for fluorinated waste streams.
The logical flow for managing this chemical waste is summarized in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible disposal of this compound is a non-negotiable aspect of laboratory science. By understanding the compound's inherent hazards, adhering to a strict, logical disposal workflow, and ensuring its final destruction via high-temperature incineration, we uphold our professional and ethical obligations. This commitment to managing the entire lifecycle of our chemical reagents builds a foundation of trust and demonstrates a profound respect for both our colleagues' safety and the environment we all share.
References
- 1. actenviro.com [actenviro.com]
- 2. theclinivex.com [theclinivex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. wmsolutions.com [wmsolutions.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. wise.ku.edu [wise.ku.edu]
- 13. web.mit.edu [web.mit.edu]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. emro.who.int [emro.who.int]
A Comprehensive Guide to the Safe Handling of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. As a Senior Application Scientist, this document is structured to impart not just procedural steps but a foundational understanding of the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Evaluation and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[4]
-
Inhalation of Dust: As a powdered substance, inhalation can lead to respiratory irritation.[6]
-
Eye Irritation: Direct contact with eyes may cause irritation.
-
Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated. It is prudent to treat it as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a range of chemicals.[7] For extended handling or in case of a spill, consider heavier-duty gloves like butyl or neoprene for protection against ketones and aromatic compounds.[7][8] |
| Eye Protection | Safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashes or significant dust generation. |
| Body Protection | A laboratory coat is essential to protect against incidental contact.[9] Ensure it is fully buttoned. |
| Respiratory Protection | When handling larger quantities or if there is a potential for aerosolization, a NIOSH-approved respirator should be used.[10][11][12] This is especially critical when working outside of a certified chemical fume hood. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[10][11] |
Safe Handling Workflow: A Step-by-Step Protocol
The following workflow is designed to mitigate risks at each stage of handling this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Review Safety Information: Thoroughly read the SDS for a close structural analog like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to understand potential hazards.[5][13]
-
Designate a Work Area: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.[6][14] Cover the work surface with absorbent bench paper.[6]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all PPE for any damage before use.[11]
-
-
Handling:
-
Engineering Controls: Always handle the solid compound within a properly functioning chemical fume hood to minimize inhalation exposure.[6][14]
-
Transferring: Use a dedicated spatula or other appropriate tools for transferring the powder. Avoid scooping in a manner that creates dust clouds.
-
Container Management: Keep the container with the compound tightly sealed when not in use to prevent accidental spills or contamination.[6][9]
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, bench paper, and pipette tips, should be considered contaminated waste.
-
Spill and Emergency Procedures
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning up, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully scoop the material into a labeled hazardous waste container. For larger spills, follow your institution's emergency response protocol.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
Waste Streams:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, bench paper, and weighing boats. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes any solutions containing the compound and the first rinse from cleaning glassware. |
| Unused Compound | Original or Compatible Labeled Container | Unused or expired compound must be disposed of as hazardous waste. |
General Disposal Guidelines:
-
All waste containing this compound should be treated as hazardous waste.
-
Clearly label all waste containers with the full chemical name and appropriate hazard warnings.[16]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Utilize your institution's designated hazardous waste disposal service.[16] Never dispose of this chemical down the drain.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C10H7F2N3O | CID 588080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. digitaldealer.com [digitaldealer.com]
- 8. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. echemi.com [echemi.com]
- 14. uwlax.edu [uwlax.edu]
- 15. 1-(4-FLUOROPHENYL)-2-(1H-1,2,4-TRIAZOLE-1-YL)ETHANONE - Safety Data Sheet [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
